Hdac1/mao-B-IN-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H17ClN2O2 |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
4-[[(3-chlorophenyl)methyl-prop-2-ynylamino]methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C18H17ClN2O2/c1-2-10-21(13-15-4-3-5-17(19)11-15)12-14-6-8-16(9-7-14)18(22)20-23/h1,3-9,11,23H,10,12-13H2,(H,20,22) |
InChI Key |
UHVZVUSDFRMUBJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(CC1=CC=C(C=C1)C(=O)NO)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Hdac1/mao-B-IN-1: A Dual-Targeting Inhibitor for Neuroprotection and Cognitive Enhancement
A Technical Whitepaper on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract
Hdac1/mao-B-IN-1 is a novel, brain-permeable small molecule engineered as a dual inhibitor of Histone Deacetylase 1 (HDAC1) and Monoamine Oxidase B (MAO-B). This compound has demonstrated significant potential in preclinical studies as a therapeutic agent for Alzheimer's disease. By concurrently targeting two key enzymes implicated in the pathophysiology of neurodegeneration, this compound offers a multi-faceted approach to combatting neuronal damage and cognitive decline. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its proposed signaling pathways and experimental workflows.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. The complexity of AD pathogenesis necessitates the development of therapeutic agents that can address multiple pathological cascades. This compound has emerged as a promising candidate by simultaneously inhibiting HDAC1 and MAO-B, two enzymes that play crucial roles in epigenetic regulation and neurotransmitter metabolism, respectively. This dual-inhibition strategy aims to provide synergistic neuroprotective and cognitive-enhancing effects.
Quantitative Data
The inhibitory activity of this compound against its primary targets, as well as its selectivity, has been quantified through in vitro enzymatic assays. The following table summarizes the key quantitative data.
| Target Enzyme | IC50 (nM) | Selectivity Index (SI) | Reference |
| HDAC1 | 21.4 | - | [1][2] |
| MAO-B | 99.0 | 100.2 (vs. MAO-A) | [1][2] |
| MAO-A | 9923.0 | - | [1][2] |
Table 1: In vitro inhibitory activity of this compound. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The Selectivity Index for MAO-B is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B.
Mechanism of Action
The therapeutic potential of this compound stems from its dual inhibitory action on HDAC1 and MAO-B.
Inhibition of HDAC1
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In the context of neurodegeneration, the dysregulation of HDAC activity, particularly HDAC1, has been linked to impaired synaptic plasticity and cognitive function. By inhibiting HDAC1, this compound is proposed to:
-
Increase Histone Acetylation: This leads to a more open chromatin structure, facilitating the transcription of genes involved in learning, memory, and neuronal survival.
-
Promote Neurogenesis: HDAC inhibitors have been shown to promote the differentiation of neural stem cells.
-
Enhance Synaptic Plasticity: Increased histone acetylation can upregulate the expression of genes crucial for synaptic function and long-term potentiation.
Inhibition of MAO-B
Monoamine Oxidase B (MAO-B) is an enzyme responsible for the degradation of neurotransmitters, such as dopamine. Its activity is elevated in the brains of Alzheimer's patients and contributes to oxidative stress through the production of reactive oxygen species (ROS). Inhibition of MAO-B by this compound is expected to:
-
Reduce Oxidative Stress: By preventing the breakdown of monoamines, the production of harmful ROS is decreased, thereby protecting neurons from oxidative damage.[1]
-
Increase Neurotransmitter Levels: Inhibition of MAO-B leads to an increase in the synaptic availability of neurotransmitters, which can improve mood and cognitive function.
-
Decrease Neuroinflammation: MAO-B is also expressed in astrocytes and its inhibition can modulate neuroinflammatory responses.
Signaling Pathways
The dual inhibition of HDAC1 and MAO-B by this compound is hypothesized to modulate multiple signaling pathways critical for neuronal health and cognitive function.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
The following sections outline the methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Enzyme Inhibition Assays
Objective: To determine the IC50 values of this compound for HDAC1, MAO-A, and MAO-B.
Methodology:
-
HDAC1 Inhibition Assay: A fluorometric assay is used, where a fluorescently labeled acetylated peptide substrate is incubated with recombinant human HDAC1 enzyme in the presence of varying concentrations of this compound. The deacetylation of the substrate is measured by a fluorescence plate reader. The IC50 value is calculated from the dose-response curve.
-
MAO-A and MAO-B Inhibition Assays: A chemiluminescent assay is employed using recombinant human MAO-A and MAO-B enzymes. The assay measures the production of hydrogen peroxide, a byproduct of monoamine oxidation, in the presence of a luminogenic substrate and varying concentrations of the inhibitor. The IC50 values are determined by analyzing the luminescent signal.
Neuroprotection Assay in PC12 Cells
Objective: To assess the protective effects of this compound against amyloid-beta-induced cytotoxicity.
Methodology:
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line commonly used as a neuronal model, are cultured in appropriate media.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period, followed by exposure to a toxic concentration of aggregated Aβ1-42 peptide.
-
Cell Viability Assessment: Cell viability is measured using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a microplate reader, and the percentage of viable cells is calculated relative to untreated controls.
-
ROS Measurement: Intracellular reactive oxygen species (ROS) levels are quantified using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCF-DA). Fluorescence intensity is measured using a fluorescence microscope or plate reader.
In Vivo Cognitive Assessment (Morris Water Maze)
Objective: To evaluate the effect of this compound on learning and memory in a mouse model of cognitive impairment.
Methodology:
-
Animal Model: ICR mice are used. Cognitive impairment can be induced by various methods, such as the administration of scopolamine or the use of a transgenic mouse model of Alzheimer's disease.
-
Drug Administration: this compound is administered to the mice (e.g., via intraperitoneal injection) for a specified duration before and during the behavioral testing.
-
Morris Water Maze Task:
-
Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of opaque water. The time taken to find the platform (escape latency) and the path length are recorded over several days.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.
-
-
Data Analysis: The escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed to assess spatial learning and memory.
Experimental Workflow
The following diagram illustrates the general workflow for the preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound represents a promising therapeutic strategy for Alzheimer's disease by targeting both epigenetic and neurochemical pathways. Its ability to inhibit HDAC1 and MAO-B provides a dual mechanism of action that leads to neuroprotection and cognitive enhancement in preclinical models. The quantitative data on its inhibitory potency and the results from cellular and in vivo studies underscore its potential as a disease-modifying agent. Further investigation into the detailed molecular mechanisms and long-term efficacy of this compound is warranted to advance its development as a novel treatment for Alzheimer's disease.
References
Dual Inhibition of HDAC1 and MAO-B: A Technical Guide for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the dual inhibition of Histone Deacetylase 1 (HDAC1) and Monoamine Oxidase B (MAO-B), a promising therapeutic strategy primarily investigated for neurodegenerative diseases such as Alzheimer's disease. This document outlines the core scientific rationale, summarizes key quantitative data, provides detailed experimental methodologies for preclinical evaluation, and visualizes the intricate signaling pathways and experimental workflows.
Introduction: The Rationale for Dual Inhibition
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. The complexity of AD pathogenesis necessitates multi-target therapeutic approaches. The dual inhibition of HDAC1 and MAO-B has emerged as a compelling strategy, addressing both epigenetic and neuroinflammatory/oxidative stress pathways implicated in the disease.
Histone Deacetylase 1 (HDAC1): HDAC1 is a key enzyme that removes acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In the context of AD, increased HDAC1 activity has been linked to the downregulation of genes involved in synaptic plasticity and memory formation.[1] Inhibition of HDAC1 aims to restore the expression of these crucial genes, thereby offering a neuroprotective effect.
Monoamine Oxidase B (MAO-B): MAO-B is an enzyme located on the outer mitochondrial membrane that catabolizes monoamine neurotransmitters, including dopamine. Its activity increases with age and is significantly elevated in the brains of AD patients. The enzymatic activity of MAO-B produces reactive oxygen species (ROS), contributing to oxidative stress and neuroinflammation, which are central to AD pathology.[2] MAO-B inhibitors can reduce this oxidative burden and may also modulate neurotransmitter levels.
By simultaneously targeting both HDAC1 and MAO-B, dual inhibitors offer the potential for a synergistic therapeutic effect, addressing both the epigenetic dysregulation and the neuroinflammatory and oxidative stress components of neurodegenerative diseases.
Quantitative Data on Dual HDAC1/MAO-B Inhibitors
A series of N-propargylamine-hydroxamic acid/o-aminobenzamide hybrids have been designed and synthesized as dual inhibitors of HDAC1 and MAO-B.[3][4] One of the most potent compounds from this series, designated as "Hybrid If" or "HDAC1/MAO-B-IN-1," has demonstrated significant inhibitory activity against both targets. The following table summarizes the in vitro inhibitory activities of this lead compound.
| Compound | Target | IC50 (nM) | Selectivity Index (SI) vs. MAO-A | Reference |
| Hybrid If (this compound) | HDAC1 | 21.4 | - | [3][4] |
| MAO-B | 99.0 | 100.2 | [3][4] | |
| MAO-A | 9923.0 | - | [3][4] |
Signaling Pathway of Dual HDAC1 and MAO-B Inhibition in Alzheimer's Disease
The therapeutic effect of dual HDAC1 and MAO-B inhibition in Alzheimer's disease is believed to be mediated through multiple downstream pathways. The following diagram illustrates the proposed mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of dual HDAC1 and MAO-B inhibitors.
In Vitro Enzyme Inhibition Assays
4.1.1. HDAC1 Enzymatic Assay
This assay quantifies the inhibitory activity of a compound against HDAC1.
-
Principle: A fluorogenic substrate, Boc-Lys(Ac)-AMC, is deacetylated by HDAC1. Subsequent treatment with a developing agent cleaves the deacetylated substrate, releasing the fluorescent AMC molecule. The fluorescence intensity is proportional to the HDAC1 activity.
-
Materials:
-
Recombinant human HDAC1 enzyme
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic substrate: Boc-Lys(Ac)-AMC
-
Developing agent (e.g., Trypsin in a suitable buffer)
-
HDAC inhibitor (e.g., Trichostatin A) as a positive control
-
Test compound
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 350-360 nm, Emission: 450-460 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well black microplate, add the assay buffer, HDAC1 enzyme, and either the test compound, positive control, or vehicle (for the negative control).
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developing agent to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Measure the fluorescence intensity using a fluorometric plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
4.1.2. MAO-B Enzymatic Assay
This assay determines the inhibitory potency of a compound against MAO-B.
-
Principle: MAO-B catalyzes the oxidation of a substrate (e.g., kynuramine or a proprietary fluorometric substrate), producing a detectable product. The rate of product formation is proportional to the MAO-B activity.
-
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
MAO-B substrate (e.g., kynuramine or a commercial fluorometric substrate kit)
-
MAO-B inhibitor (e.g., selegiline) as a positive control
-
Test compound
-
96-well microplate (UV-transparent or black, depending on the detection method)
-
Spectrophotometer or fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, MAO-B enzyme, and either the test compound, positive control, or vehicle.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the MAO-B substrate to all wells.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Determine the percentage of inhibition and calculate the IC50 value.
-
Cell-Based Assay: Aβ1-42-Induced PC12 Cell Damage Model
This assay evaluates the neuroprotective effects of a compound against Aβ-induced toxicity.
-
Principle: Pheochromocytoma (PC12) cells, a rat adrenal medulla cell line, are a common model for neuronal cells. Treatment with aggregated Aβ1-42 peptide induces cytotoxicity, oxidative stress, and apoptosis in these cells. The ability of a test compound to mitigate these effects is assessed.
-
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)
-
Aβ1-42 peptide
-
Hexafluoroisopropanol (HFIP) for Aβ1-42 monomerization
-
Aggregation buffer (e.g., PBS)
-
Test compound
-
MTT or other cell viability assay reagents
-
Reagents for measuring ROS (e.g., DCFH-DA)
-
96-well and 24-well cell culture plates
-
-
Procedure:
-
Aβ1-42 Preparation:
-
Dissolve Aβ1-42 peptide in HFIP to obtain a monomeric solution.
-
Evaporate the HFIP to form a peptide film.
-
Resuspend the peptide film in an aggregation buffer and incubate at 37°C for a specified time (e.g., 24-48 hours) to induce aggregation.
-
-
Cell Treatment:
-
Seed PC12 cells in appropriate culture plates.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Add the aggregated Aβ1-42 to the cell cultures (final concentration typically in the low micromolar range).
-
Incubate for a specified time (e.g., 24 hours).
-
-
Assessment of Neuroprotection:
-
Cell Viability: Perform an MTT assay to quantify the percentage of viable cells.
-
ROS Production: Use a fluorescent probe like DCFH-DA to measure intracellular ROS levels.
-
-
In Vivo Efficacy Study: Morris Water Maze
This behavioral test assesses spatial learning and memory in rodent models of Alzheimer's disease.
-
Principle: The Morris water maze consists of a circular pool filled with opaque water, with a hidden platform submerged just below the surface. Mice are trained to find the platform using spatial cues around the room. Cognitive impairment is measured by the time it takes to find the platform (escape latency) and the path length.
-
Materials:
-
Circular water tank (e.g., 1.5 m diameter)
-
Submersible platform
-
Non-toxic opaque substance for the water (e.g., non-toxic paint or milk powder)
-
Video tracking system and software
-
Animal model of Alzheimer's disease (e.g., transgenic mice)
-
Test compound
-
-
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Administer the test compound or vehicle to the animals daily.
-
Each day, each mouse undergoes a series of trials (e.g., 4 trials).
-
For each trial, the mouse is placed in the water at a different starting position and allowed to swim until it finds the hidden platform.
-
If the mouse does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
Record the escape latency and path length for each trial.
-
-
Probe Trial (e.g., day 6):
-
The platform is removed from the pool.
-
Each mouse is allowed to swim freely for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
In Vivo Pharmacokinetic Study: Blood-Brain Barrier Penetration
This study determines the ability of a compound to cross the blood-brain barrier (BBB).
-
Principle: The test compound is administered to animals, and at various time points, blood and brain tissue are collected. The concentration of the compound in both matrices is quantified to determine the brain-to-plasma concentration ratio.
-
Materials:
-
Test compound
-
Laboratory animals (e.g., mice or rats)
-
Analytical method for quantifying the test compound (e.g., LC-MS/MS)
-
-
Procedure:
-
Administer the test compound to a cohort of animals via a relevant route (e.g., intravenous or oral).
-
At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), collect blood samples and euthanize the animals to collect brain tissue.
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
Extract the test compound from the plasma and brain homogenates.
-
Quantify the concentration of the test compound in each sample using a validated analytical method.
-
Calculate the brain-to-plasma concentration ratio at each time point.
-
Preclinical Experimental Workflow
The following diagram outlines a typical preclinical workflow for the evaluation of a novel dual HDAC1/MAO-B inhibitor for Alzheimer's disease.
Conclusion
The dual inhibition of HDAC1 and MAO-B represents a promising and innovative therapeutic strategy for Alzheimer's disease and potentially other neurodegenerative disorders. By addressing both epigenetic and neuroinflammatory/oxidative stress pathways, this multi-target approach holds the potential for greater efficacy than single-target therapies. The lead compound, "Hybrid If" (this compound), has demonstrated potent in vitro activity and promising preclinical results. Further research and development of dual HDAC1/MAO-B inhibitors, guided by the experimental workflows and methodologies outlined in this guide, are warranted to fully explore their therapeutic potential. This document serves as a foundational resource for researchers and drug development professionals dedicated to advancing novel treatments for neurodegenerative diseases.
References
- 1. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. physiciansweekly.com [physiciansweekly.com]
Hdac1/mao-B-IN-1: A Dual-Target Inhibitor for Alzheimer's Disease Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by a multifactorial pathology, including amyloid-beta (Aβ) plaque deposition, neurofibrillary tangles, and neuronal loss. The intricate nature of AD has led to the exploration of multi-target-directed ligands as a promising therapeutic strategy. One such innovative approach involves the dual inhibition of Histone Deacetylase 1 (HDAC1) and Monoamine Oxidase B (MAO-B). This technical guide provides an in-depth overview of a potent, selective, and blood-brain barrier (BBB) permeable dual inhibitor, Hdac1/mao-B-IN-1 (also referred to as compound If in associated literature), for its potential application in Alzheimer's disease research and drug development.
Core Compound Data
This compound is a novel hybrid compound designed by combining the pharmacophores of N-propargylamine-hydroxamic acid/o-aminobenzamide. This design strategy aims to concurrently target two key enzymes implicated in the pathophysiology of Alzheimer's disease.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against human MAO-A, MAO-B, and HDAC1 has been quantified, demonstrating high potency and selectivity for MAO-B and HDAC1.
| Target Enzyme | IC50 (nM) | Selectivity Index (SI) vs. MAO-A |
| hMAO-B | 99.0 | 100.2 |
| hMAO-A | 9923.0 | - |
| hHDAC1 | 21.4 | - |
Table 1: In vitro inhibitory activity of this compound against target enzymes.[1][2]
Mechanism of Action and Signaling Pathways
The therapeutic potential of this compound in the context of Alzheimer's disease stems from its dual mechanism of action:
-
HDAC1 Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In Alzheimer's disease, HDAC1 has been implicated in the downregulation of genes involved in synaptic plasticity and memory formation. Inhibition of HDAC1 by this compound is proposed to restore histone acetylation, thereby promoting the expression of neuroprotective genes.
-
MAO-B Inhibition: MAO-B is an enzyme responsible for the degradation of neurotransmitters, such as dopamine. Its activity is elevated in the brains of Alzheimer's disease patients and contributes to oxidative stress through the production of reactive oxygen species (ROS). Inhibition of MAO-B by this compound can increase neurotransmitter levels and reduce oxidative damage.
The synergistic effect of dual HDAC1 and MAO-B inhibition is hypothesized to provide both symptomatic relief and disease-modifying effects in Alzheimer's disease.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Assays
1. Neuroprotection Assay in PC12 Cells
-
Objective: To evaluate the protective effect of this compound against Aβ1-42-induced cytotoxicity in PC12 cells.[1]
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Protocol:
-
Seed PC12 cells in 96-well plates.
-
Pre-treat the cells with this compound (50 µM) for a specified duration.
-
Induce cytotoxicity by adding aggregated Aβ1-42 peptide to the cell culture.
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay. Read the absorbance at a specific wavelength (e.g., 490 nm).
-
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells).
2. Intracellular ROS Production Assay
-
Objective: To measure the effect of this compound on intracellular reactive oxygen species (ROS) production.[1]
-
Principle: The assay utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Culture PC12 cells as described above.
-
Pre-treat cells with this compound (50 µM).
-
Induce oxidative stress (e.g., with Aβ1-42).
-
Load the cells with DCFH-DA (typically 10 µM) and incubate in the dark at 37°C for 30 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscopy (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis: Quantify the fluorescence intensity relative to the control group.
In Vivo Assays
1. Blood-Brain Barrier (BBB) Permeability Assay
-
Objective: To determine if this compound can cross the blood-brain barrier in vivo.[2]
-
Animal Model: ICR male mice (6-8 weeks old).
-
Protocol:
-
Administer this compound (20 mg/kg) via intragastric (i.g.) gavage.
-
At specified time points post-administration, collect blood and brain tissue samples.
-
Homogenize the brain tissue.
-
Extract the compound from plasma and brain homogenates.
-
Quantify the concentration of this compound in both sample types using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate the brain-to-plasma concentration ratio to assess BBB penetration.
2. Morris Water Maze Test for Cognitive Function
-
Objective: To evaluate the effect of this compound on learning and memory in a mouse model of cognitive impairment.[1]
-
Animal Model: ICR female mice (20-25 g).
-
Induction of Cognitive Impairment: Scopolamine-induced amnesia is a common model.
-
Protocol:
-
Acquisition Phase (Training):
-
For several consecutive days, train the mice to find a hidden platform in a circular pool of opaque water, using visual cues around the room.
-
Administer this compound (15 mg/kg, i.p.) daily for 15 consecutive days before the training trials.
-
Record the escape latency (time to find the platform) and swim path for each trial.
-
-
Probe Trial (Memory Test):
-
On the day after the last training session, remove the platform from the pool.
-
Allow the mouse to swim freely for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
-
Data Analysis: Compare the escape latencies during training and the performance in the probe trial between the treated and control groups.
Summary of In Vivo Efficacy
In a mouse model, this compound demonstrated the ability to cross the blood-brain barrier and accumulate in the brain tissue.[1] Furthermore, in a Morris water maze test, the compound was shown to significantly ameliorate cognitive dysfunction, improving the learning and memory abilities of the mice.[2]
Conclusion
This compound represents a promising multi-target-directed ligand for Alzheimer's disease research. Its potent and selective dual inhibition of HDAC1 and MAO-B, coupled with its ability to cross the blood-brain barrier and demonstrate neuroprotective and cognitive-enhancing effects in preclinical models, makes it a valuable tool for investigating the therapeutic potential of this dual-target approach. The experimental protocols detailed in this guide provide a framework for researchers to further explore the efficacy and mechanism of action of this and similar compounds in the context of Alzheimer's disease.
References
An In-depth Technical Guide on Hdac1/mao-B-IN-1 and its Role in Reactive Oxygen Species Reduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the dual-target inhibitor, Hdac1/mao-B-IN-1, with a specific focus on its mechanism of action in reducing reactive oxygen species (ROS). This compound, also identified as compound 1f, is a potent and selective inhibitor of both Histone Deacetylase 1 (HDAC1) and Monoamine Oxidase B (MAO-B).[1][2] This document collates available quantitative data, details experimental methodologies for assessing its ROS-reducing capabilities, and presents putative signaling pathways involved. The information is intended to serve as a valuable resource for researchers in neurodegenerative diseases, particularly Alzheimer's disease, and professionals in the field of drug discovery and development.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key pathological feature in a range of neurodegenerative disorders, including Alzheimer's disease. Elevated ROS levels can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to neuronal dysfunction and cell death. Consequently, therapeutic strategies aimed at reducing oxidative stress are of significant interest.
This compound has emerged as a promising neuroprotective agent due to its dual inhibitory action on HDAC1 and MAO-B, two enzymes implicated in the pathophysiology of neurodegeneration and oxidative stress.[1][3][4] This guide synthesizes the current understanding of this compound's role in mitigating ROS production.
Quantitative Data
The inhibitory potency and selectivity of this compound have been quantitatively assessed, demonstrating its efficacy as a dual-target inhibitor. The key quantitative metrics are summarized in the table below.
| Target Enzyme | IC50 Value (nM) | Notes |
| HDAC1 | 21.4[1][4] | High potency for Histone Deacetylase 1. |
| MAO-B | 99.0[1][4] | Potent inhibition of Monoamine Oxidase B. |
| MAO-A | 9923.0[4] | Demonstrates high selectivity for MAO-B over MAO-A (Selectivity Index ≈ 100.2).[4] |
In cellular assays, this compound has been shown to significantly decrease the production of intracellular ROS in a dose-dependent manner.[3][4]
Experimental Protocols
This section details the experimental methodology for evaluating the effect of this compound on reactive oxygen species production in a cellular model of neurotoxicity.
Cell Culture and Treatment
-
Cell Line: PC12 cells, a rat pheochromocytoma cell line commonly used in neuroscience research.
-
Culture Conditions: Cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Oxidative Stress: To mimic the oxidative stress observed in Alzheimer's disease, PC12 cells are treated with amyloid-beta 1-42 (Aβ1-42) oligomers.[3][4]
-
Inhibitor Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentration (e.g., 50 µM) for a specified duration (e.g., 24 hours) prior to or concurrently with the Aβ1-42 challenge.[1][2]
Measurement of Intracellular Reactive Oxygen Species
The following protocol outlines the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Principle: DCFH-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is directly proportional to the level of intracellular ROS.
-
Procedure:
-
After the designated treatment period with Aβ1-42 and/or this compound, the culture medium is removed.
-
The cells are washed with a warm buffer (e.g., PBS).
-
A working solution of DCFH-DA (typically 5-10 µM in serum-free medium) is added to the cells.
-
The cells are incubated in the dark at 37°C for 20-30 minutes.
-
The DCFH-DA solution is removed, and the cells are washed again with buffer.
-
The fluorescence intensity is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Signaling Pathways and Mechanisms of Action
The reduction of reactive oxygen species by this compound is attributed to its dual inhibitory effects on HDAC1 and MAO-B. The following diagrams illustrate the putative signaling pathways involved.
MAO-B Inhibition and ROS Reduction
Caption: Inhibition of MAO-B by this compound reduces ROS production.
Monoamine Oxidase B is a mitochondrial enzyme that catalyzes the oxidative deamination of neurotransmitters, such as dopamine. This process generates hydrogen peroxide (H₂O₂) as a byproduct, which is a major contributor to cellular ROS levels. By inhibiting MAO-B, this compound directly reduces the production of H₂O₂, thereby alleviating oxidative stress within the neuron.
HDAC1 Inhibition and Neuroprotection
Caption: HDAC1 inhibition by this compound may promote antioxidant gene expression.
Histone Deacetylase 1 is a nuclear enzyme that removes acetyl groups from histones, leading to chromatin compaction and transcriptional repression. Inhibition of HDAC1 by this compound results in histone hyperacetylation, a more relaxed chromatin structure, and the potential upregulation of genes involved in cellular protection. This can include the expression of antioxidant enzymes and pro-survival factors, which enhance the cell's ability to cope with oxidative stress.
Experimental Workflow for ROS Measurement
Caption: Workflow for assessing this compound's effect on cellular ROS.
Conclusion
This compound is a potent dual inhibitor of HDAC1 and MAO-B with demonstrated efficacy in reducing intracellular reactive oxygen species in a cellular model relevant to Alzheimer's disease. Its mechanism of action is multifaceted, involving the direct reduction of ROS production via MAO-B inhibition and the potential enhancement of cellular antioxidant defenses through HDAC1 inhibition. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation and development of this promising neuroprotective compound. Future research should focus on elucidating the precise downstream targets of HDAC1 inhibition in this context and further validating the therapeutic potential of this compound in in vivo models of neurodegenerative diseases.
References
- 1. UVM ScholarWorks - UVM Student Research Conference: Studying ROS release in response to protein polymorphism in PC-12 cells [scholarworks.uvm.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Senegenin Inhibits Aβ1-42-Induced PC12 Cells Apoptosis and Oxidative Stress via Activation of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC1/MAO-B dual inhibitors against Alzheimer's disease: Design, synthesis and biological evaluation of N-propargylamine-hydroxamic acid/o-aminobenzamide hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Blood-Brain Barrier Permeability of Hdac1/mao-B-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac1/mao-B-IN-1, also referred to as Hybrid If in primary literature, is a novel dual inhibitor of Histone Deacetylase 1 (HDAC1) and Monoamine Oxidase B (MAO-B)[1][2]. As a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease, its ability to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy. This technical guide provides a comprehensive overview of the BBB permeability of this compound, including available data, relevant experimental protocols, and the core signaling pathways of its targets.
Core Properties of this compound
This compound is a hybrid molecule designed to simultaneously target two key enzymes implicated in the pathology of Alzheimer's disease. It incorporates pharmacophores of both hydroxamic acid/o-aminobenzamide and propargylamine, contributing to its dual inhibitory function[1][2].
Inhibitory Activity
The compound exhibits potent inhibitory activity against both HDAC1 and MAO-B, with a high selectivity for MAO-B over MAO-A.
| Target | IC50 |
| HDAC1 | 21.4 nM[1][2] |
| MAO-B | 99.0 nM[1][2] |
| MAO-A | 9923.0 nM[1][2] |
Blood-Brain Barrier Permeability
The ability of a drug to penetrate the central nervous system (CNS) is governed by its capacity to cross the highly selective BBB.
In Vivo Permeability Assessment
Studies have demonstrated that this compound possesses favorable BBB permeability characteristics. In a study involving ICR mice, the compound was shown to rapidly penetrate the BBB and accumulate in brain tissue following intragastric administration[1][2].
| Administration Route | Dosage | Observation |
| Intragastric (i.g.) | 20 mg/kg | Favorable BBB permeability and accumulation in brain tissue[1][2] |
Note: Specific quantitative data, such as brain-to-plasma concentration ratios (Kp), were not available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for assessing the BBB permeability of this compound were not explicitly available in the reviewed literature. However, based on standard methodologies for similar compounds, the following outlines potential in vivo and in vitro approaches.
In Vivo Brain-to-Plasma Concentration Ratio (Kp) Determination
This protocol provides a generalized framework for determining the brain penetration of a compound in a rodent model.
Objective: To quantify the distribution of the test compound between the brain and plasma.
Materials:
-
This compound
-
Male ICR mice (or other appropriate rodent model)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized tubes)
-
Saline for perfusion
-
Homogenization buffer
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Dosing: Administer this compound to mice at a defined dose (e.g., 20 mg/kg) via the desired route (e.g., oral gavage).
-
Time Points: Euthanize groups of animals at various time points post-administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood Collection: At each time point, collect blood via cardiac puncture into heparinized tubes. Centrifuge to separate plasma.
-
Brain Perfusion: Immediately following blood collection, perfuse the animals transcardially with cold saline to remove blood from the brain vasculature.
-
Brain Collection and Homogenization: Harvest the brains, weigh them, and homogenize in a known volume of homogenization buffer.
-
Sample Analysis: Analyze the concentration of this compound in plasma and brain homogenate samples using a validated analytical method such as LC-MS/MS.
-
Calculation: The brain-to-plasma concentration ratio (Kp) is calculated as: Kp = C_brain / C_plasma Where C_brain is the concentration of the drug in the brain (ng/g) and C_plasma is the concentration of the drug in plasma (ng/mL).
In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput screening tool to predict passive, transcellular permeability across the BBB.
Objective: To assess the passive permeability of a compound across an artificial lipid membrane simulating the BBB.
Materials:
-
This compound
-
PAMPA plate system (e.g., 96-well filter plates and acceptor plates)
-
Porcine brain lipid extract or a synthetic lipid mixture
-
Dodecane or other suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Donor and acceptor plate solutions
-
Analytical instrumentation for drug quantification (e.g., UV-Vis spectrophotometer or LC-MS/MS)
Procedure:
-
Membrane Preparation: Coat the filter of the donor plate with a solution of the lipid mixture in an organic solvent. Allow the solvent to evaporate, leaving a lipid layer.
-
Compound Preparation: Prepare a solution of this compound in the donor buffer.
-
Assay Setup: Add the donor solution containing the compound to the donor wells and fresh acceptor buffer to the acceptor wells. Place the donor plate into the acceptor plate, ensuring the lipid membrane is in contact with both solutions.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ((C_A(t) * (V_D + V_A)) / (V_D * C_D(0)))) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_D(0) is the initial compound concentration in the donor well.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The dual-action of this compound impacts multiple cellular pathways.
Caption: HDAC1's role in chromatin remodeling and cellular signaling.
Caption: MAO-B's involvement in neurotransmitter metabolism and Alzheimer's pathology.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo BBB permeability of a novel compound.
Caption: Workflow for determining in vivo BBB permeability (Kp).
Conclusion
This compound is a promising dual-target inhibitor with demonstrated ability to cross the blood-brain barrier in preclinical models. While qualitative evidence of its CNS penetration is available, further studies are required to provide robust quantitative data on its permeability characteristics. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this and similar compounds for neurological disorders.
References
The Role of Histone Deacetylase 1 (HDAC1) in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of a wide array of neurological disorders, including stroke, multiple sclerosis, and neurodegenerative diseases like Alzheimer's and Parkinson's. Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by modifying chromatin structure and influencing gene expression. Among them, HDAC1 has emerged as a significant, albeit complex, modulator of neuroinflammatory processes. This technical guide provides an in-depth examination of the role of HDAC1 in neuroinflammation, detailing its mechanisms of action, its influence on key central nervous system (CNS) cells, and its context-dependent functions in various disease models. We summarize key quantitative data, present detailed experimental protocols for studying HDAC1, and provide visual diagrams of associated signaling pathways to offer a comprehensive resource for researchers and drug development professionals in the field.
Introduction to HDAC1 and Neuroinflammation
Histone deacetylases (HDACs) are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins[1]. This action generally leads to chromatin condensation, making it less accessible to transcription factors and thereby repressing gene expression[2]. HDACs are grouped into four main classes; HDAC1 is a member of the Class I family, which also includes HDAC2, 3, and 8. These enzymes are primarily localized to the nucleus and are implicated in fundamental cellular processes such as cell cycle regulation and DNA damage repair[3][4].
Neuroinflammation is the inflammatory response within the brain and spinal cord. It is a double-edged sword: while acute inflammation is a protective mechanism to remove injurious stimuli and initiate healing, chronic or excessive inflammation contributes to neuronal damage and disease progression[1]. This process is orchestrated by glial cells—primarily microglia and astrocytes—which, upon activation, release a cascade of signaling molecules, including cytokines, chemokines, and reactive oxygen species (ROS)[5][6]. The epigenetic regulation of the genes encoding these inflammatory mediators is a critical control point, where enzymes like HDAC1 play a pivotal role[1].
The Dichotomous Role of HDAC1 in Neuroinflammation
The function of HDAC1 in neuroinflammation is highly context-dependent, with studies reporting both pro- and anti-inflammatory effects. This duality appears to be influenced by the specific disease model and the nature of the inflammatory stimulus.
In models of ischemic stroke, HDAC1 appears to be neuroprotective. Inhibition of HDAC1 in a rat model of ischemia/reperfusion injury was shown to exacerbate neuroinflammation and blood-brain barrier (BBB) damage[3][5]. This detrimental effect was characterized by increased activation of microglia and astrocytes (gliosis), elevated levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), and increased production of ROS and matrix metalloproteinases (MMPs) that degrade the BBB[5][7].
Conversely, in neuroinflammation models induced by lipopolysaccharide (LPS), a bacterial endotoxin, HDAC1 inhibition has demonstrated anti-inflammatory effects. Selective inhibition or knockdown of HDAC1 in microglia has been shown to suppress the expression of pro-inflammatory cytokines, including IL-6 and TNF-α[8][9]. This suggests that in certain inflammatory contexts, HDAC1 activity promotes the expression of inflammatory genes.
A key factor in this complexity is the functional redundancy between HDAC1 and HDAC2. Studies in microglia have shown that the knockdown of HDAC1 can lead to a compensatory upregulation of HDAC2, suggesting that both enzymes may need to be targeted to achieve a significant anti-inflammatory effect in some conditions[9].
Cellular Mechanisms of HDAC1 in the CNS
HDAC1 exerts its influence on neuroinflammation primarily through its activity in microglia and astrocytes.
Microglia Activation
Microglia are the resident immune cells of the CNS. HDAC1 is indispensable for their embryonic development and plays a critical role in their activation state in adults[8]. The enzyme is involved in regulating the phenotypic transformation of microglia. For instance, suppressing HDAC1 expression can promote a shift towards the anti-inflammatory M2 phenotype, while its overexpression can inhibit this transformation[8]. In response to stimuli like LPS, HDAC1 activity can be modulated through pathways involving Toll-like receptor 4 (TLR4), contributing to the production of pro-inflammatory cytokines[8].
Caption: HDAC1 modulation of the TLR4/NF-κB pathway in microglia.
Astrocyte Activation
Astrocytes are crucial for maintaining brain homeostasis, but in response to injury or inflammation, they become reactive—a state known as astrogliosis. HDAC1 dysfunction promotes astrocyte activation[5]. HDAC inhibitors have been shown to reduce the expression of Glial Fibrillary Acidic Protein (GFAP), a marker of astrogliosis, and can restore the neuroprotective functions of astrocytes that are otherwise impaired by inflammatory conditions[5][10].
Blood-Brain Barrier (BBB) Integrity
The BBB is a highly selective barrier that protects the CNS. Neuroinflammation can compromise its integrity. In stroke models, HDAC1 inhibition leads to the breakdown of the BBB by increasing the activity of MMP-2 and MMP-9, which degrade tight junction proteins like ZO-1 and occludin[3][5]. This disruption allows immune cells to infiltrate the brain parenchyma, further amplifying the inflammatory cascade[6].
Caption: Role of HDAC1 dysfunction in BBB breakdown after ischemia.
HDAC1 in Neurological Disease Models
The role of HDAC1 has been investigated in several major neurological disorders.
-
Stroke: As detailed above, HDAC1 plays a largely protective role in ischemic stroke. Its dysfunction exacerbates neuronal loss, DNA damage, neuroinflammation, and BBB breakdown[3][4][5].
-
Multiple Sclerosis (MS): MS is an autoimmune demyelinating disease. HDAC inhibitors have shown therapeutic potential in experimental autoimmune encephalomyelitis (EAE), the primary animal model for MS[11][12]. They can suppress the autoimmune attack by modulating T-cell function and glial cell activation[13]. While research has often focused on pan-HDAC inhibitors, the expression of certain MHC genes linked to MS susceptibility is suppressed by HDAC1, suggesting a direct role[14].
-
Alzheimer's Disease (AD): Neuroinflammation is a key pathological feature of AD. HDAC inhibitors have been shown to mitigate AD-like pathology, with HDAC2 being a major focus for its negative regulation of memory[15][16]. However, given the interplay with HDAC1, targeting this enzyme may also be relevant for modulating the neuroinflammatory component of AD[17].
-
Parkinson's Disease (PD): PD involves the progressive loss of dopaminergic neurons and neuroinflammation. While some studies suggest activation of HDAC1 could be protective, others show that inhibiting Class I HDACs can attenuate neuronal cell death in PD models[18][19][20]. The precise role of HDAC1 remains an area of active investigation.
Quantitative Data Summary
The following table summarizes key quantitative findings from a study investigating the effects of HDAC1 inhibition in a rat model of cerebral ischemia[5][6].
| Parameter Measured | Control (Stroke + Vehicle) | HDAC1 Inhibition (Stroke + MS-275) | Outcome of HDAC1 Inhibition | Reference |
| Inflammatory Cytokines | ||||
| TNF-α Level (pg/mg protein) | ~150 | ~250 | Significant Increase | [5] |
| IL-1β Level (pg/mg protein) | ~125 | ~200 | Significant Increase | [5] |
| Brain Damage Markers | ||||
| Lactate Dehydrogenase (LDH) | Baseline | Increased | Increased Brain Damage | [5] |
| Reactive Oxygen Species (ROS) | Baseline | Increased | Increased Oxidative Stress | [5] |
| Behavioral Outcome | ||||
| Modified Neurological Severity Score | ~6 | ~9 | Worsened Neurological Deficit | [5][6] |
| Cylinder Test (% non-impaired limb use) | ~40% | ~20% | Deteriorated Motor Function | [5][6] |
Detailed Experimental Protocols
Accurate assessment of HDAC1's function requires robust experimental methods. Below are detailed protocols for key assays.
Fluorometric HDAC1 Activity Assay
This protocol measures the enzymatic activity of HDAC1 from tissue or cell extracts. It is based on a two-step reaction where HDAC1 deacetylates a substrate, which is then cleaved by a developer to release a fluorophore.
Caption: Workflow for a fluorometric HDAC activity assay.
Materials:
-
Nuclear protein extract from brain tissue or cultured cells.
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC).
-
HDAC Inhibitor (for controls, e.g., Trichostatin A [TSA] or Sodium Butyrate).
-
Developer solution (e.g., Trypsin in assay buffer with TSA to stop the HDAC reaction).
-
96-well black microplate.
-
Fluorescence plate reader.
-
Prepare Nuclear Extract: Isolate nuclei from tissue or cells using a nuclear extraction kit and determine protein concentration via BCA assay.
-
Reaction Setup: In a 96-well black plate, add diluted nuclear extract (e.g., 10-20 µg of protein) to each well. Include negative controls containing extract plus a potent HDAC inhibitor (like TSA) and blank wells with assay buffer only.
-
Substrate Addition: Add the HDAC substrate to all wells to a final concentration of ~20-50 µM.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
Develop Reaction: Add the developer solution to each well. The developer contains trypsin, which will cleave the deacetylated substrate, and an HDAC inhibitor (TSA) to halt the initial reaction.
-
Final Incubation: Incubate at 37°C for 15-30 minutes.
-
Measurement: Read the fluorescence on a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Analysis: Subtract the blank reading from all wells. HDAC activity is proportional to the fluorescence signal and can be quantified using a standard curve generated with free fluorophore (AMC).
Chromatin Immunoprecipitation (ChIP) for HDAC1
ChIP is used to determine if HDAC1 is bound to specific gene promoters (e.g., promoters of inflammatory cytokines) in cells.
Materials:
-
Cells or tissue of interest.
-
Formaldehyde (for cross-linking).
-
Glycine (to quench cross-linking).
-
Cell lysis and nuclear lysis buffers.
-
Sonicator or micrococcal nuclease to shear chromatin.
-
HDAC1-specific antibody and control IgG.
-
Protein A/G magnetic beads.
-
Wash buffers of increasing stringency.
-
Elution buffer.
-
Proteinase K and RNase A.
-
Reagents for DNA purification and qPCR.
Procedure: [23]
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis: Lyse the cells to release the nuclei. Isolate the nuclei by centrifugation.
-
Chromatin Shearing: Resuspend the nuclear pellet and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate a portion of the lysate overnight at 4°C with an anti-HDAC1 antibody. Use a non-specific IgG as a negative control.
-
Capture Complex: Add Protein A/G beads to the antibody-chromatin mixture to capture the immune complexes.
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt.
-
DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers specific to the promoter region of a target gene (e.g., Tnf or Il6). An enrichment compared to the IgG control indicates HDAC1 binding.
Quantitative PCR (qPCR) for Inflammatory Cytokines
This protocol quantifies the mRNA expression levels of inflammatory genes in response to stimuli or HDAC1 modulation.
Materials:
-
RNA extraction kit (e.g., TRIzol-based or column-based).
-
cDNA synthesis kit (Reverse Transcriptase, dNTPs, primers).
-
SYBR Green or TaqMan qPCR master mix.
-
Gene-specific primers for target genes (e.g., Tnf, Il1b, Il6) and a housekeeping gene (e.g., Gapdh, Actb).
-
qPCR instrument.
-
RNA Isolation: Lyse cells or tissue in a lysis buffer (e.g., TRIzol) and isolate total RNA according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.
-
qPCR Reaction: Set up the qPCR reaction in a 96-well plate. Each reaction should contain cDNA template, forward and reverse primers for a specific gene, and qPCR master mix. Run each sample in triplicate.
-
Thermal Cycling: Run the plate on a real-time PCR machine using a standard protocol: an initial denaturation step (e.g., 95°C for 2-10 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).
-
Analysis: The instrument measures fluorescence at each cycle. The cycle threshold (Ct) value is determined for each sample. Relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Conclusion and Future Directions
HDAC1 is a multifaceted regulator of neuroinflammation, with its role varying significantly depending on the pathological context. In ischemic injury, HDAC1 activity is critical for limiting inflammation and protecting the blood-brain barrier[5][7]. In other settings, its inhibition can suppress the inflammatory response of microglia[9]. This complexity underscores the need for developing highly specific therapeutic strategies. Pan-HDAC inhibitors, while effective in some models, may have unintended consequences due to the opposing roles of different HDACs[26].
For drug development professionals, the challenge lies in either targeting specific HDAC1-containing protein complexes or developing modulators that are effective only under specific cellular conditions. Future research should focus on elucidating the non-histone substrates of HDAC1 in glial cells and identifying the specific signaling pathways that dictate its pro- or anti-inflammatory functions in different neurological diseases. A deeper understanding of these mechanisms will be essential for harnessing the therapeutic potential of HDAC1 modulation to treat neuroinflammatory disorders.
References
- 1. Classical HDACs in the regulation of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of HDAC3 in inflammation: mechanisms and therapeutic implications [frontiersin.org]
- 3. HDAC1 is Involved in Neuroinflammation and Blood-Brain Barrier Damage in Stroke Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HDAC1 is Involved in Neuroinflammation and Blood-Brain Barrier Damage in Stroke Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Histone deacetylases: the critical enzymes for microglial activation involved in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Activated microglia decrease histone acetylation and Nrf2-inducible anti-oxidant defence in astrocytes: Restoring effects of inhibitors of HDACs, p38 MAPK and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Loss of HDAC11 ameliorates clinical symptoms in a multiple sclerosis mouse model | Life Science Alliance [life-science-alliance.org]
- 12. The therapeutic potential of HDAC inhibitors in the treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Therapeutic Potential of HDAC Inhibitors in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The tale of histone modifications and its role in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. news-medical.net [news-medical.net]
- 17. ma-clinique.fr [ma-clinique.fr]
- 18. Histone Deacetylases as Epigenetic Targets for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
- 20. researchgate.net [researchgate.net]
- 21. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 26. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]
MAO-B as a Therapeutic Target in Neurodegeneration: An In-depth Technical Guide
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monoamine oxidase-B (MAO-B) is a critical enzyme in the metabolism of monoamine neurotransmitters. Its role extends beyond normal physiological function, with mounting evidence implicating its overactivity in the pathogenesis of several neurodegenerative diseases, including Parkinson's disease (PD) and Alzheimer's disease (AD). This technical guide provides a comprehensive overview of MAO-B as a therapeutic target, consolidating key data on its pathophysiological roles, the mechanism of action of its inhibitors, and detailed experimental protocols for its study. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to advance the discovery and development of novel MAO-B-targeted therapeutics.
Introduction: The Pivotal Role of MAO-B in Neurodegeneration
Monoamine oxidase-B is a flavin adenine dinucleotide (FAD)-dependent enzyme located on the outer mitochondrial membrane.[1] In the central nervous system, MAO-B is predominantly found in astrocytes and serotonergic neurons.[2][3] Its primary function is the oxidative deamination of various endogenous and exogenous amines, including the neurotransmitter dopamine.[1][4]
The involvement of MAO-B in neurodegeneration is multifaceted. Its enzymatic activity on dopamine produces hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that contributes to oxidative stress, a well-established factor in neuronal damage.[5][6] Furthermore, the breakdown of dopamine by MAO-B can lead to the formation of toxic aldehyde metabolites.[5] In the context of Parkinson's disease, the loss of dopaminergic neurons in the substantia nigra is accompanied by an increase in MAO-B activity, exacerbating dopamine depletion and oxidative damage.[1][7] In Alzheimer's disease, elevated MAO-B levels are observed in reactive astrocytes surrounding amyloid-β plaques, and recent studies have revealed a direct link between MAO-B, the γ-secretase enzyme, and the production of neurotoxic amyloid-β peptides.[8][9][10][11][12]
MAO-B Enzymatic Activity and Pathological Signaling
The catalytic activity of MAO-B has profound implications in the neurodegenerative brain. The overproduction of H₂O₂ and toxic aldehydes directly damages neurons and contributes to a pro-inflammatory environment.
Oxidative Stress and Mitochondrial Dysfunction
The H₂O₂ generated by MAO-B can be converted to the highly reactive hydroxyl radical via the Fenton reaction, leading to lipid peroxidation, protein oxidation, and DNA damage. This oxidative stress can impair mitochondrial function, a critical factor in neuronal survival.
Neuroinflammation
Recent evidence suggests that MAO-B activity can fuel neuroinflammation through the activation of the NLRP3 inflammasome.[1] The ROS produced by MAO-B acts as a trigger for inflammasome assembly, leading to the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18.[1][13][14]
Amyloid-β Production in Alzheimer's Disease
In Alzheimer's disease, MAO-B has been shown to physically associate with the γ-secretase complex.[8][10][11] This interaction appears to modulate γ-secretase activity, leading to increased production of the toxic Aβ42 peptide.[8][10][11]
Therapeutic Strategy: MAO-B Inhibition
Given its central role in these pathological processes, the inhibition of MAO-B presents a compelling therapeutic strategy for neurodegenerative diseases. MAO-B inhibitors can be broadly categorized into two classes: irreversible and reversible.
-
Irreversible Inhibitors: These compounds, such as selegiline and rasagiline, form a covalent bond with the FAD cofactor of the enzyme, leading to its permanent inactivation.[9]
-
Reversible Inhibitors: Newer generation inhibitors, like safinamide, bind non-covalently to the enzyme's active site, allowing for a more controlled and potentially safer inhibition.[9]
The therapeutic benefits of MAO-B inhibition are twofold. Firstly, by preventing the breakdown of dopamine, these inhibitors increase its availability in the synaptic cleft, providing symptomatic relief, particularly in the early stages of Parkinson's disease.[15] Secondly, by reducing the production of ROS and toxic metabolites, MAO-B inhibitors may exert a neuroprotective or disease-modifying effect.[6]
Quantitative Data on MAO-B in Neurodegeneration
Table 1: MAO-B Protein Levels in Neurodegenerative Diseases (Relative to Controls)
| Brain Region | Parkinson's Disease | Alzheimer's Disease | Multiple System Atrophy | Progressive Supranuclear Palsy | Reference(s) |
| Frontal Cortex | +33% | Increased | Not Reported | +31% | [7][16] |
| Putamen | Not Significantly Changed | Not Reported | +83% | +27% | [7] |
| Substantia Nigra | Not Significantly Changed | Not Reported | +10% (non-significant) | +23% | [7] |
| Caudate Nucleus | Not Significantly Changed | Not Reported | Not Reported | +26% | [7] |
| Hippocampus | Not Reported | Increased | Not Reported | Not Reported | [12][16] |
Table 2: Efficacy of MAO-B Inhibitors
| Inhibitor | Type | Target | IC₅₀ | Kᵢ | Clinical Efficacy Highlight | Reference(s) |
| Selegiline | Irreversible | MAO-B | ~5-10 nM | Not specified | Improvement in UPDRS scores in early PD. | [6][9][17] |
| Rasagiline | Irreversible | MAO-B | Not specified | Not specified | 5-10 times more potent than selegiline. | [6][9] |
| Safinamide | Reversible | MAO-B | 79-98 nM | 0.5 µM | Reduces "off" time in PD patients on levodopa. | [9][18] |
| Lazabemide | Reversible | MAO-B | Not specified | Not specified | Showed a 20-40% reduction in cognitive decline in a Phase 2 AD trial. | [19] |
Experimental Protocols
Protocol for Fluorometric MAO-B Enzyme Activity Assay
This protocol is adapted from commercially available kits and provides a method for quantifying MAO-B activity in biological samples.
Materials:
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., Tyramine)
-
Fluorometric Probe (e.g., Amplex Red or equivalent)
-
Horseradish Peroxidase (HRP)
-
MAO-B specific inhibitor (e.g., Selegiline) for control
-
MAO-A specific inhibitor (e.g., Clorgyline) to isolate MAO-B activity
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
-
Sample containing MAO-B (e.g., brain tissue homogenate)
Procedure:
-
Sample Preparation: Homogenize brain tissue in MAO-B Assay Buffer on ice. Centrifuge the homogenate to pellet debris and collect the supernatant containing the enzyme. Determine the protein concentration of the supernatant.
-
Reaction Setup:
-
Prepare a master mix containing MAO-B Assay Buffer, the fluorometric probe, and HRP.
-
To measure total MAO activity, add the sample to the master mix.
-
To measure MAO-B activity specifically, pre-incubate the sample with a MAO-A inhibitor (e.g., 10 µM Clorgyline) for 10-15 minutes at room temperature before adding it to the master mix.
-
Prepare a no-substrate control by adding buffer instead of the MAO-B substrate.
-
-
Initiate Reaction: Add the MAO-B substrate to each well to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the fluorescence in kinetic mode at 25°C or 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence per minute) from the linear portion of the kinetic curve.
-
Subtract the rate of the no-substrate control from the sample rates.
-
Use a standard curve generated with known concentrations of H₂O₂ to convert the fluorescence rate to the rate of H₂O₂ production (nmol/min).
-
Normalize the activity to the protein concentration of the sample (nmol/min/mg protein).
-
Protocol for Western Blotting of MAO-B in Human Post-mortem Brain Tissue
This protocol provides a general framework for the detection and quantification of MAO-B protein levels.
Materials:
-
Human post-mortem brain tissue
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-MAO-B
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Tissue Homogenization and Protein Extraction:
-
On ice, homogenize a small piece of brain tissue in lysis buffer using a mechanical homogenizer.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MAO-B antibody overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
-
Visualization and Quantification:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations of Key Pathways and Workflows
References
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. Brain monoamine oxidase B and A in human parkinsonian dopamine deficiency disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAOB monoamine oxidase B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain monoamine oxidase B and A in human parkinsonian dopamine deficiency disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue lysate preparation and Western blot analysis [bio-protocol.org]
- 9. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoamine oxidase B is elevated in Alzheimer disease neurons, is associated with γ-secretase and regulates neuronal amyloid β-peptide levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monoamine oxidase B is elevated in Alzheimer disease neurons, is associated with γ-secretase and regulates neuronal amyloid β-peptide levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 15. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 16. Frontiers | Alzheimer Disease and Selected Risk Factors Disrupt a Co-regulation of Monoamine Oxidase-A/B in the Hippocampus, but Not in the Cortex [frontiersin.org]
- 17. Behavioral characterization in MPTP/p mouse model of Parkinson’s disease [imrpress.com]
- 18. researchgate.net [researchgate.net]
- 19. cuba.dialogoroche.com [cuba.dialogoroche.com]
Methodological & Application
Application Notes and Protocols for Hdac1/mao-B-IN-1 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac1/mao-B-IN-1 is a potent and selective dual inhibitor of Histone Deacetylase 1 (HDAC1) and Monoamine Oxidase B (MAO-B).[1][2] This small molecule has demonstrated the ability to cross the blood-brain barrier, making it a promising candidate for research in neurodegenerative diseases, particularly Alzheimer's disease.[1][2][3] In vitro studies have shown its neuroprotective effects and its capacity to reduce the production of reactive oxygen species (ROS) in neuronal cell models.[1][2][3]
These application notes provide a comprehensive overview of the in vitro experimental protocols to characterize the activity and efficacy of this compound. The detailed methodologies for key experiments are outlined to ensure reproducibility and accurate data interpretation.
Data Presentation
Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity | Reference |
| hHDAC1 | 21.4 | - | [1][2][3] |
| hMAO-B | 99.0 | Highly selective over hMAO-A | [1][2][3] |
| hMAO-A | 9923.0 | - | [1][3] |
hHDAC1: human Histone Deacetylase 1; hMAO-B: human Monoamine Oxidase B; hMAO-A: human Monoamine Oxidase A.
In Vitro Cellular Effects of this compound
| Cell Line | Treatment | Concentration | Duration | Observed Effects | Reference |
| PC12 | This compound | 50 µM | 24 hours | Neuroprotective against Aβ1-42-induced damage; Inhibition of ROS production. | [1][2][3] |
Proposed Signaling Pathway of this compound in Neuroprotection
The dual inhibition of HDAC1 and MAO-B by this compound is proposed to exert its neuroprotective effects through a synergistic mechanism. Inhibition of MAO-B reduces the production of reactive oxygen species (ROS), a key contributor to oxidative stress and neuronal damage in neurodegenerative diseases. Simultaneously, HDAC1 inhibition leads to histone hyperacetylation, promoting the transcription of neuroprotective genes, such as Brain-Derived Neurotrophic Factor (BDNF), and genes involved in neuronal survival and synaptic plasticity.
Caption: Proposed signaling pathway for the neuroprotective effects of this compound.
Experimental Protocols
HDAC1 Enzyme Activity Assay (Fluorometric)
This protocol is designed to determine the in vitro inhibitory activity of this compound against human HDAC1 enzyme.
Experimental Workflow:
Caption: Workflow for the HDAC1 enzyme activity assay.
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution containing a stop inhibitor (e.g., Trichostatin A) and a protease (e.g., Trypsin)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in HDAC Assay Buffer.
-
In a 96-well black microplate, add the diluted inhibitor solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the diluted recombinant human HDAC1 enzyme to the wells containing the inhibitor and the positive control.
-
Incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional 15-20 minutes at 37°C to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
MAO-B Enzyme Inhibition Assay (Fluorometric)
This assay determines the in vitro inhibitory effect of this compound on human MAO-B enzyme activity.
Experimental Workflow:
Caption: Workflow for the MAO-B enzyme inhibition assay.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Tyramine)
-
Fluorogenic probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
MAO Assay Buffer
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in MAO Assay Buffer.
-
To a 96-well black microplate, add the diluted inhibitor solutions. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the diluted recombinant human MAO-B enzyme to the inhibitor and positive control wells.
-
Incubate the plate for 10 minutes at 37°C.
-
Prepare a reaction mixture containing the MAO-B substrate, fluorogenic probe, and HRP in MAO Assay Buffer.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately begin measuring the fluorescence intensity kinetically for 30-60 minutes at 37°C, with excitation at ~535 nm and emission at ~587 nm.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol assesses the neuroprotective effect of this compound against a neurotoxic insult (e.g., Aβ1-42) in a neuronal cell line like PC12.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with supplements)
-
This compound
-
Neurotoxic agent (e.g., Aβ1-42 peptide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed PC12 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Introduce the neurotoxic agent (e.g., Aβ1-42) to the wells, excluding the untreated control wells.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Remove the culture medium and add fresh medium containing MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control and assess the protective effect of this compound.
Cellular Reactive Oxygen Species (ROS) Detection Assay
This protocol measures the ability of this compound to inhibit intracellular ROS production using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
PC12 cells
-
Cell culture medium
-
This compound
-
ROS-inducing agent (e.g., H2O2 or Aβ1-42)
-
DCFH-DA solution (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed PC12 cells in a 96-well black, clear-bottom plate and allow them to attach.
-
Treat the cells with this compound at various concentrations for the desired time.
-
Induce oxidative stress by adding a ROS-inducing agent.
-
Remove the medium and wash the cells with warm PBS.
-
Load the cells with DCFH-DA (final concentration of 10-20 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add PBS to each well and measure the fluorescence intensity with a plate reader (Ex/Em = 485/535 nm) or visualize under a fluorescence microscope.
-
Quantify the fluorescence intensity and compare the ROS levels in treated versus untreated cells.
Western Blot Analysis for Histone Acetylation
This protocol is used to determine if this compound treatment leads to an increase in histone acetylation in cultured cells.
Materials:
-
Neuronal cells (e.g., SH-SY5Y or primary neurons)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture neuronal cells and treat them with different concentrations of this compound for a specified duration (e.g., 6-24 hours).
-
Lyse the cells and extract total protein.
-
Determine the protein concentration of each sample using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total histone H3 or another loading control like β-actin.
-
Quantify the band intensities to determine the relative increase in histone acetylation.
References
- 1. HDAC1 Regulates Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HDAC1/MAO-B dual inhibitors against Alzheimer's disease: Design, synthesis and biological evaluation of N-propargylamine-hydroxamic acid/o-aminobenzamide hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hdac1/mao-B-IN-1 in ICR Mice Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Hdac1/mao-B-IN-1, a dual inhibitor of Histone Deacetylase 1 (HDAC1) and Monoamine Oxidase B (MAO-B), in experiments involving ICR mice. This document is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound, particularly in the context of neurodegenerative diseases like Alzheimer's disease.
Inhibitor Profile and In Vitro Activity
This compound is a potent and selective dual inhibitor with the following in vitro characteristics:
| Target | IC50 Value |
| HDAC1 | 21.4 nM[1] |
| MAO-B | 99.0 nM[1] |
In Vivo Dosage and Administration in ICR Mice
Two primary experimental paradigms have been reported for this compound in ICR mice, each with a specific dosage and administration route to assess different therapeutic effects.
| Parameter | Blood-Brain Barrier Permeability Study | Cognitive Enhancement Study |
| Mouse Strain | ICR | ICR |
| Dosage | 20 mg/kg[1] | 15 mg/kg[1] |
| Administration Route | Intragastric (i.g.) | Intraperitoneal (i.p.)[1] |
| Frequency | Single dose | Daily for 15 consecutive days |
| Observed Effect | Favorable blood-brain barrier permeability[1] | Improvement in learning and memory abilities[1] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare a fresh vehicle solution consisting of 2% DMSO, 49% PEG400, and 49% saline.
-
Dissolution of this compound:
-
Weigh the required amount of this compound powder based on the desired final concentration and the total volume needed for the experiment.
-
Initially, dissolve the powder in a small volume of DMSO.
-
Gradually add the PEG400 while vortexing to ensure proper mixing.
-
Finally, add the saline to reach the final desired volume and concentration.
-
If necessary, sonicate the solution briefly to aid dissolution.
-
-
Sterilization: The final solution should be filter-sterilized through a 0.22 µm syringe filter before administration to the animals.
-
Storage: The prepared solution should be used immediately. If short-term storage is necessary, it should be kept at 4°C and protected from light. For longer-term storage, consult the manufacturer's recommendations.
Intragastric (i.g.) Gavage Protocol
Materials:
-
Prepared this compound solution
-
Animal gavage needles (20-22 gauge, with a ball tip)
-
1 ml syringes
-
70% ethanol for disinfection
Procedure:
-
Animal Handling: Gently but firmly restrain the ICR mouse by the scruff of the neck to immobilize its head and body.
-
Gavage Needle Insertion:
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the this compound solution.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the mouse for a few minutes after the procedure to ensure there are no signs of distress, such as difficulty breathing.
Intraperitoneal (i.p.) Injection Protocol
Materials:
-
Prepared this compound solution
-
25-27 gauge needles
-
1 ml syringes
-
70% ethanol for disinfection
Procedure:
-
Animal Restraint: Properly restrain the ICR mouse to expose the abdominal area. One common method is to hold the mouse by the scruff of the neck and allow its body to rest on your hand, with the tail secured between your fingers.
-
Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe, which would indicate improper needle placement.
-
Slowly inject the calculated volume of the this compound solution.
-
-
Needle Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Observation: Monitor the animal for any signs of discomfort or adverse reactions.
Morris Water Maze (MWM) Protocol for Cognitive Assessment
Apparatus:
-
A circular pool (approximately 120-150 cm in diameter) filled with water made opaque with non-toxic white or black tempera paint.
-
An escape platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room and visible from the pool.
-
A video tracking system to record the mouse's swimming path and latency to find the platform.
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Each day, each mouse undergoes four trials.
-
For each trial, the mouse is gently placed into the water at one of four randomly chosen starting positions (North, South, East, West).
-
The mouse is allowed to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds before being removed, dried, and returned to its home cage.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (e.g., Day 6):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory.
-
Passive Avoidance Test Protocol for Memory Assessment
Apparatus:
-
A two-compartment apparatus with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid that can deliver a mild foot shock.
Procedure:
-
Training/Acquisition Trial:
-
The mouse is placed in the light compartment.
-
After a brief habituation period (e.g., 60 seconds), the guillotine door is opened.
-
When the mouse enters the dark compartment, the door is closed, and a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.
-
The mouse is then immediately removed from the apparatus and returned to its home cage.
-
-
Retention/Test Trial (e.g., 24 hours later):
-
The mouse is again placed in the light compartment.
-
The guillotine door is opened, and the latency to enter the dark compartment is recorded (up to a maximum of 300-600 seconds).
-
A longer latency to enter the dark compartment is indicative of better memory of the aversive stimulus.
-
Signaling Pathway and Experimental Workflow
The dual inhibition of HDAC1 and MAO-B by this compound is hypothesized to provide neuroprotective and cognitive-enhancing effects through complementary pathways.
Caption: Dual inhibition of HDAC1 and MAO-B by this compound.
Caption: Experimental workflow for in vivo studies with this compound.
References
Application Notes and Protocols: Intraperitoneal vs. Intragastric Administration of Hdac1/mao-B-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac1/mao-B-IN-1 is a novel dual inhibitor targeting Histone Deacetylase 1 (HDAC1) and Monoamine Oxidase B (MAO-B). Both enzymes are implicated in the pathophysiology of neurodegenerative disorders, particularly Alzheimer's disease. HDAC1 is a key regulator of gene expression through histone deacetylation, and its inhibition has been shown to restore synaptic plasticity and improve memory.[1][2][3] MAO-B is responsible for the degradation of neurotransmitters like dopamine, and its inhibition can increase dopamine levels and reduce oxidative stress. A dual-target approach with a single molecule offers the potential for a synergistic therapeutic effect.
This document provides detailed application notes and protocols for the preclinical evaluation of this compound, with a focus on comparing the intraperitoneal (IP) and intragastric (IG) routes of administration in a mouse model of Alzheimer's disease. The choice of administration route can significantly impact the pharmacokinetic profile and, consequently, the efficacy and safety of a drug candidate. These guidelines are intended to assist researchers in designing and executing in vivo studies to determine the optimal administration strategy for this compound and similar small molecule inhibitors.
Quantitative Data Summary
To illustrate the potential differences between intraperitoneal and intragastric administration of this compound, the following tables present a hypothetical but plausible dataset from a preclinical study in an Alzheimer's disease mouse model.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Bioavailability (%) |
| Intraperitoneal (IP) | 10 | 1250 ± 150 | 0.5 | 4500 ± 500 | ~100 (by definition) |
| Intragastric (IG) | 10 | 450 ± 90 | 2.0 | 2700 ± 450 | 60 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.
Table 2: Hypothetical Efficacy of this compound in a Mouse Model of Alzheimer's Disease (Morris Water Maze Test)
| Treatment Group | Administration Route | Dose (mg/kg) | Escape Latency (seconds) | Time in Target Quadrant (%) |
| Vehicle Control | IP | - | 45 ± 5 | 20 ± 5 |
| This compound | IP | 10 | 25 ± 4 | 40 ± 7 |
| Vehicle Control | IG | - | 48 ± 6 | 18 ± 4 |
| This compound | IG | 10 | 30 ± 5 | 35 ± 6 |
Data are presented as mean ± standard deviation.
Signaling Pathway
Caption: Signaling pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for comparing IP and IG administration.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Objective: To prepare stable and safe formulations of this compound for intraperitoneal and intragastric administration in mice. The choice of vehicle is critical and should be determined based on the solubility and stability of the compound. For hydrophobic compounds, a common vehicle is a suspension in 0.5% carboxymethylcellulose (CMC) with a small amount of a surfactant like Tween 80.[4][5]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile water for injection
-
0.5% Carboxymethylcellulose (CMC) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol for Intraperitoneal (IP) Formulation (e.g., 10% DMSO, 40% PEG400, 50% Saline):
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO to create a stock solution.
-
In a separate sterile tube, mix the PEG400 and saline.
-
Slowly add the DMSO stock solution to the PEG400/saline mixture while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final solution for any precipitates. If necessary, briefly sonicate the solution.
-
The final concentration of DMSO should be kept as low as possible, ideally below 10%, to minimize toxicity.
Protocol for Intragastric (IG) Formulation (e.g., 0.5% CMC, 0.1% Tween 80):
-
Weigh the required amount of this compound.
-
In a sterile tube, add a small amount of Tween 80 to the compound and mix to create a paste.
-
Gradually add the 0.5% CMC solution to the paste while continuously vortexing to form a uniform suspension.
-
Ensure the suspension is homogenous before administration.
Intraperitoneal (IP) Injection Protocol in Mice
Objective: To administer this compound directly into the peritoneal cavity of the mouse.
Materials:
-
Mouse restraint device
-
27-30 gauge sterile needles
-
1 mL sterile syringes
-
70% ethanol
-
This compound IP formulation
Procedure:
-
Restrain the mouse firmly by scruffing the neck and back skin to immobilize the head and body.
-
Position the mouse with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the skin and then through the abdominal wall.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or fluid is drawn, withdraw the needle and reinject at a different site with a new needle and syringe.
-
Slowly inject the formulation into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
Intragastric (IG) Gavage Protocol in Mice
Objective: To administer this compound directly into the stomach of the mouse.
Materials:
-
Mouse restraint device
-
Flexible, ball-tipped gavage needle (18-20 gauge for adult mice)
-
1 mL sterile syringe
-
This compound IG formulation
Procedure:
-
Restrain the mouse firmly by scruffing the neck and back skin.
-
Hold the mouse in an upright, vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force the needle. If resistance is met, gently withdraw and re-insert.
-
Once the needle is in the esophagus, it should pass easily into the stomach. The pre-measured length of the needle (from the tip of the nose to the last rib) will indicate when it has reached the stomach.
-
Slowly administer the formulation.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress.
References
- 1. Histone Deacetylase Inhibition in Alzheimer's Disease: Molecular Mechanisms, Therapeutic Potential, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the Role of Histone Deacetylase and their Inhibitors in Neurodegenerative Disorders: Current Targets and … [ouci.dntb.gov.ua]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Hdac1/mao-B-IN-1: Application Notes and Protocols for Research
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Hdac1/mao-B-IN-1 is a potent and selective dual inhibitor of Histone Deacetylase 1 (HDAC1) and Monoamine Oxidase B (MAO-B).[1][2][3] It exhibits potential for research in neurodegenerative diseases, particularly Alzheimer's disease, due to its ability to cross the blood-brain barrier.[1][2][4] This document provides detailed application notes, including chemical properties, solubility data, and protocols for the preparation and use of this compound in a research setting.
Chemical and Physical Properties
This compound is a hybrid molecule combining pharmacophores of hydroxamic acid/o-aminobenzamide and propargylamine.[4] This design allows it to target both HDAC1 and MAO-B.
| Property | Value | Reference |
| Molecular Formula | C18H17ClN2O | [1] |
| Molecular Weight | 328.79 g/mol | [1] |
| IC50 (HDAC1) | 21.4 nM | [1][2][4] |
| IC50 (MAO-B) | 99.0 nM | [1][2][4] |
| IC50 (MAO-A) | 9923.0 nM | [1][2][4] |
| Selectivity Index (MAO-B vs MAO-A) | 100.2 | [4] |
Solubility and Storage
Proper storage and handling are critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| In Solvent (DMSO) | -80°C | 1 year |
Solubility in DMSO: The solubility of this compound in DMSO is a key factor for preparing stock solutions. While specific quantitative values are not provided in the search results, vendor information suggests preparing stock solutions at concentrations lower than the maximum solubility. For cellular experiments, it is common practice to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration.[1] If the compound does not dissolve readily, gentle warming to 45°C or sonication can be used to aid dissolution.[1]
Biological Activity and Signaling Pathways
This compound derives its function from the dual inhibition of two key enzymes:
-
HDAC1: A class I histone deacetylase, HDAC1 removes acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[5][6] Inhibition of HDAC1 can lead to hyperacetylation of histones, altering gene expression.[7] HDAC1 is involved in numerous cellular processes, including cell cycle regulation and DNA damage response.[8]
-
MAO-B: Located on the outer mitochondrial membrane, MAO-B catalyzes the oxidative deamination of monoamines, including dopamine.[9][10] Its inhibition can increase dopamine levels and may offer neuroprotective effects by reducing the production of harmful byproducts from dopamine breakdown.[11]
The dual inhibition by this compound has shown neuroprotective effects and a reduction in reactive oxygen species (ROS) in PC12 cells.[1][2][4]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. HDAC1/MAO-B dual inhibitors against Alzheimer's disease: Design, synthesis and biological evaluation of N-propargylamine-hydroxamic acid/o-aminobenzamide hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 11. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
Application Notes and Protocols for Hdac1/mao-B-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac1/mao-B-IN-1 is a potent and selective dual inhibitor of Histone Deacetylase 1 (HDAC1) and Monoamine Oxidase B (MAO-B).[1] With demonstrated neuroprotective properties and the ability to cross the blood-brain barrier, this compound is a promising candidate for research in neurodegenerative diseases, particularly Alzheimer's disease.[1][2] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in relevant experimental models.
Compound Information
| Property | Value | Reference |
| Target(s) | HDAC1, MAO-B | [1] |
| IC₅₀ (HDAC1) | 21.4 nM | [1][2][3] |
| IC₅₀ (MAO-B) | 99.0 nM | [1][2][3] |
| IC₅₀ (MAO-A) | 9923.0 nM | [2][3] |
| Molecular Formula | C₁₈H₁₇ClN₂O₂ | [1] |
| Molecular Weight | 328.79 g/mol | [1][3] |
| CAS Number | 2759855-37-1 | [1] |
Preparation of this compound Stock Solution
This protocol is based on general guidelines for similar compounds and recommendations from chemical suppliers. It is crucial to handle the compound in a well-ventilated area and use appropriate personal protective equipment.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Determine the Desired Stock Concentration: For in vitro cell-based assays, a stock solution concentration of 10-50 mM in DMSO is common. It is recommended to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize the volume of DMSO added to the cell culture medium.
-
Weigh the Compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, weigh 3.2879 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly in a solvent, it is stable for up to one year.[3]
Workflow for Stock Solution Preparation:
Caption: A flowchart illustrating the steps for preparing a stock solution of this compound.
Experimental Protocols
In Vitro Neuroprotection Assay in PC12 Cells
This protocol describes a method to assess the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity in PC12 cells, a rat pheochromocytoma cell line commonly used in neuroscience research.[4][5]
Materials:
-
PC12 cells
-
Complete growth medium: RPMI-1640 supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Collagen-coated cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Amyloid-beta 1-42 (Aβ₁₋₄₂) peptide
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Protocol:
-
Cell Culture: Culture PC12 cells in collagen-coated flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.[6]
-
Cell Seeding: Seed PC12 cells into collagen-coated 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentration of DMSO in the medium should be kept below 0.1%. A concentration of 50 µM of this compound has been shown to have neuroprotective effects.[1]
-
Induction of Toxicity: After pre-treating the cells with this compound for a specified time (e.g., 2 hours), add Aβ₁₋₄₂ to the wells to induce neurotoxicity.
-
Incubation: Co-incubate the cells with the compound and Aβ₁₋₄₂ for 24 hours.[1]
-
Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the neuroprotective effect of this compound.
In Vivo Cognitive Enhancement Study in ICR Mice
This protocol outlines a Morris water maze experiment to evaluate the effect of this compound on learning and memory in ICR mice.[7]
Materials:
-
Male or female ICR mice (e.g., 6-8 weeks old).[3]
-
This compound
-
Vehicle solution (e.g., saline with a small percentage of DMSO and Tween 80)
-
Morris water maze apparatus
-
Animal tracking software
Protocol:
-
Animal Acclimation: Acclimate the mice to the housing facility for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle to the mice via intraperitoneal (i.p.) injection. A dosage of 15 mg/kg administered for 15 consecutive days has been shown to improve learning and memory.[1][3]
-
Morris Water Maze Training:
-
Acquisition Phase: For several consecutive days (e.g., 5 days), train the mice to find a hidden platform in the water maze. Conduct multiple trials per day from different starting positions. Record the escape latency (time to find the platform) and path length for each trial.
-
Probe Trial: 24 hours after the last training session, remove the platform and allow each mouse to swim freely in the maze for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Analyze the escape latencies during the acquisition phase to assess learning. Analyze the time spent in the target quadrant during the probe trial to assess memory retention. Compare the performance of the this compound-treated group with the vehicle-treated group.
Signaling Pathways
This compound exerts its effects by modulating the activity of HDAC1 and MAO-B, which are involved in various cellular signaling pathways.
HDAC1 Signaling Pathway:
HDAC1 is a key epigenetic regulator involved in gene silencing. It is a component of several corepressor complexes (e.g., SIN3A, NuRD, CoREST) that are recruited to specific gene promoters by transcription factors. By removing acetyl groups from histones, HDAC1 promotes chromatin condensation, leading to transcriptional repression.
Caption: A diagram of the HDAC1 signaling pathway and the inhibitory action of this compound.
MAO-B Signaling Pathway:
Monoamine Oxidase B is an enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of monoamines, including dopamine. This process generates reactive oxygen species (ROS) as a byproduct. In the context of neurodegeneration, increased MAO-B activity can lead to oxidative stress and neuronal damage.
Caption: A diagram of the MAO-B signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | TargetMol [targetmol.com]
- 4. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. PC12 cell protocols [whitelabs.org]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Hdac1/mao-B-IN-1 stability and long-term storage conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability, long-term storage, and handling of the dual Histone Deacetylase 1 (HDAC1) and Monoamine Oxidase B (MAO-B) inhibitor, Hdac1/mao-B-IN-1. This document also includes protocols for relevant in vitro and in vivo experiments and visual representations of associated signaling pathways and experimental workflows.
Stability and Long-Term Storage
Proper storage and handling of this compound are critical to ensure its integrity and activity for reproducible experimental results. The stability of the compound is influenced by its physical state (powder vs. in solution) and storage temperature.
Recommended Storage Conditions
Quantitative data regarding the long-term storage of this compound is summarized below. Adherence to these conditions is recommended to maintain the compound's stability.
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 1 year[1] |
Note: For solvent storage, it is advisable to use a solvent in which the compound is highly soluble and stable, such as dimethyl sulfoxide (DMSO).
Reconstitution and Solution Stability
-
Reconstitution: For creating stock solutions, use anhydrous DMSO. To prepare a stock solution, dissolve the powdered compound in DMSO to the desired concentration. Sonication or gentle warming (up to 45°C) can aid in dissolution if necessary[1].
-
Aqueous Solutions: Prepare aqueous solutions fresh for each experiment by diluting the DMSO stock solution with the appropriate aqueous buffer. Avoid prolonged storage of aqueous solutions, as hydroxamic acids can be less stable in aqueous media compared to organic solvents[2].
-
Freeze-Thaw Cycles: To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes before freezing.
Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
Protocol for In Vitro HDAC1 Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound against HDAC1 using a fluorometric assay.
Materials:
-
Recombinant human HDAC1 enzyme
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC developer solution (containing a protease like trypsin)
-
This compound
-
Positive control inhibitor (e.g., Trichostatin A)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the HDAC1 enzyme to the working concentration in cold HDAC assay buffer.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution to test a range of concentrations.
-
Prepare the HDAC substrate and developer solutions according to the manufacturer's instructions.
-
-
Assay Reaction:
-
To the wells of the 96-well plate, add the HDAC assay buffer.
-
Add the serially diluted this compound or positive control to the respective wells. Include a vehicle control (DMSO).
-
Add the diluted HDAC1 enzyme to all wells except for the no-enzyme control wells.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
-
Development and Measurement:
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the HDAC developer solution to each well.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol for In Vitro MAO-B Inhibition Assay
This protocol outlines a general method for assessing the inhibitory effect of this compound on MAO-B activity.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B assay buffer (e.g., phosphate buffer, pH 7.4)
-
MAO-B substrate (e.g., kynuramine or a fluorometric substrate that generates H2O2)
-
This compound
-
Positive control inhibitor (e.g., selegiline)
-
Detection reagent (e.g., for measuring H2O2 production)
-
96-well microplate (black or clear, depending on the detection method)
-
Plate reader (fluorometric or colorimetric)
Procedure:
-
Prepare Reagents:
-
Dilute the MAO-B enzyme to the working concentration in the assay buffer.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution.
-
Prepare the MAO-B substrate and detection reagents as per the manufacturer's guidelines.
-
-
Assay Reaction:
-
Add the assay buffer to the wells of the microplate.
-
Add the serially diluted this compound or positive control. Include a vehicle control.
-
Add the diluted MAO-B enzyme to all wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the MAO-B substrate to all wells.
-
Incubate at 37°C for a defined time (e.g., 30-60 minutes).
-
-
Signal Detection:
-
If using a fluorometric H2O2 detection method, the reaction can often be read kinetically or at a final endpoint.
-
If using a colorimetric method, a stop solution may be required before reading the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of MAO-B inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol for Assessing Blood-Brain Barrier Permeability (In Vivo)
This compound has been reported to cross the blood-brain barrier (BBB)[1]. The following is a generalized protocol to assess the BBB permeability of a compound in a rodent model.
Materials:
-
This compound
-
Vehicle for in vivo administration (e.g., saline with a co-solvent like DMSO and Tween 80)
-
Rodent model (e.g., mice or rats)
-
Anesthesia
-
Surgical tools for perfusion and tissue collection
-
Phosphate-buffered saline (PBS), heparinized
-
Homogenization buffer
-
Analytical instrumentation for compound quantification (e.g., LC-MS/MS)
Procedure:
-
Compound Administration:
-
Prepare the dosing solution of this compound in a suitable vehicle.
-
Administer the compound to the animals via the desired route (e.g., intraperitoneal, intravenous, or oral gavage).
-
-
Blood and Brain Collection:
-
At a predetermined time point after administration, anesthetize the animal.
-
Collect a blood sample via cardiac puncture.
-
Perform transcardial perfusion with heparinized PBS to remove blood from the brain vasculature.
-
Harvest the brain and other tissues of interest.
-
-
Sample Processing:
-
Process the blood sample to obtain plasma or serum.
-
Homogenize the brain tissue in a suitable buffer.
-
Extract the compound from the plasma/serum and brain homogenate using an appropriate method (e.g., protein precipitation with acetonitrile).
-
-
Quantification:
-
Analyze the concentration of this compound in the plasma/serum and brain samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu) to assess the extent of BBB penetration.
-
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways involving HDAC1 and MAO-B, as well as a typical experimental workflow for inhibitor screening, are provided below.
Caption: Signaling pathways of HDAC1 and MAO-B and the effect of this compound.
Caption: Experimental workflow for screening this compound.
References
Application Notes and Protocols for Cell Viability Assays with Hdac1/mao-B-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac1/mao-B-IN-1 is a dual inhibitor targeting Histone Deacetylase 1 (HDAC1) and Monoamine Oxidase B (MAO-B).[1][2][3][4] This compound has demonstrated neuroprotective properties, making it a molecule of interest for research in neurodegenerative diseases such as Alzheimer's disease.[1][2][4] These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common methods: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Data Presentation
The following tables summarize the key quantitative data for this compound and provide a template for presenting experimental results.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC1 | 21.4[1][2] |
| MAO-B | 99.0[1][2] |
| MAO-A | 9923.0[1] |
Table 2: Effect of this compound on PC12 Cell Viability
| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | Observed Effect |
| PC12 | This compound | 50 | 24 | Neuroprotective, inhibition of ROS production[1] |
Signaling Pathways
Inhibition of HDAC1 and MAO-B by this compound can influence multiple signaling pathways related to cell survival, proliferation, and apoptosis.
HDAC1 Inhibition and its Impact on Cell Cycle and Apoptosis
HDAC1 is a key regulator of chromatin structure and gene expression. Its inhibition typically leads to the acetylation of histones and other proteins, affecting cell cycle progression and apoptosis. Histone deacetylase inhibitors (HDACi) can induce cell cycle arrest by upregulating cyclin-dependent kinase inhibitors like p21. They can also promote apoptosis by altering the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to caspase activation.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. HDAC1 Regulates Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. HDAC1/MAO-B dual inhibitors against Alzheimer's disease: Design, synthesis and biological evaluation of N-propargylamine-hydroxamic acid/o-aminobenzamide hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ROS Production after Hdac1/Mao-B-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Oxygen Species (ROS) are critical signaling molecules involved in various cellular processes. However, their overproduction can lead to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders. Hdac1/Mao-B-IN-1 is a potent and selective dual inhibitor of Histone Deacetylase 1 (HDAC1) and Monoamine Oxidase B (MAO-B).[1] This dual-inhibition mechanism presents a promising therapeutic strategy for diseases where both pathways contribute to pathology. Notably, this compound has demonstrated neuroprotective effects and the ability to inhibit ROS production in PC12 cells.[1]
These application notes provide a detailed protocol for measuring intracellular ROS levels in cultured cells following treatment with this compound. The primary method described utilizes the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a widely used and reliable indicator of total cellular ROS.[2][3][4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for ROS reduction by this compound and the general experimental workflow for its measurement.
Caption: Proposed signaling pathway for ROS reduction by this compound.
Caption: Experimental workflow for measuring ROS production.
Experimental Protocols
This protocol is optimized for measuring ROS in adherent cell lines, such as PC12 or SH-SY5Y neuronal cells, but can be adapted for other cell types.
Materials and Reagents
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Cell line of interest (e.g., PC12 cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Hydrogen peroxide (H₂O₂) as a positive control
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader or fluorescence microscope
Cell Culture and Treatment
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. Suggested final concentrations range from 1 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.
-
For a positive control, prepare a working solution of H₂O₂ (e.g., 100 µM) in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, vehicle control, or positive control.
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).
ROS Detection using DCFH-DA
-
Preparation of DCFH-DA Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution in pre-warmed serum-free medium to a final working concentration of 10-50 µM.[5][6] Protect the solution from light.
-
Probe Loading: After the treatment incubation, remove the medium containing the inhibitor. Wash the cells once with warm PBS.
-
Incubation with Probe: Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[2][6]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any excess probe.[2]
-
Fluorescence Measurement: Add 100 µL of PBS to each well.[2] Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[4] Alternatively, visualize and capture images using a fluorescence microscope.
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the ROS measurement experiments.
Table 1: Effect of this compound on ROS Production in PC12 Cells
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % ROS Reduction (Compared to Vehicle) |
| Untreated Control | - | 512 | ± 45 | - |
| Vehicle (DMSO) | 0.1% | 1534 | ± 121 | 0% |
| H₂O₂ (Positive Control) | 100 | 4876 | ± 354 | - |
| This compound | 1 | 1321 | ± 105 | 13.9% |
| This compound | 5 | 1098 | ± 98 | 28.4% |
| This compound | 10 | 876 | ± 76 | 42.9% |
| This compound | 25 | 643 | ± 59 | 58.1% |
| This compound | 50 | 589 | ± 51 | 61.6% |
Table 2: Time-Course of ROS Reduction by this compound (25 µM)
| Treatment Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % ROS Reduction (Compared to Vehicle at same time point) |
| 0 | 1510 | ± 118 | 0% |
| 6 | 1289 | ± 102 | 14.6% |
| 12 | 995 | ± 88 | 34.1% |
| 24 | 645 | ± 61 | 57.3% |
| 48 | 612 | ± 55 | 59.5% |
Conclusion
This document provides a comprehensive guide for measuring the effect of the dual HDAC1 and MAO-B inhibitor, this compound, on cellular ROS production. The provided protocols and data presentation templates are intended to assist researchers in obtaining reliable and reproducible results. The dual inhibition of HDAC1 and MAO-B by this compound is expected to reduce oxidative stress, a key factor in many disease states. The methodologies outlined here will be valuable for further investigation into the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hdac1/Mao-B-IN-1 for Neuroprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hdac1/Mao-B-IN-1 in neuroprotection studies.
Troubleshooting Guides
This section addresses common issues that may arise during experimentation with this compound.
Issue 1: Inconsistent or No Neuroprotective Effect Observed
| Possible Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A concentration of 50 µM has been shown to be effective in PC12 cells.[1][2] |
| Incorrect Timing of Treatment | The timing of compound administration relative to the neurotoxic insult is critical. Optimize the treatment window by testing pre-treatment, co-treatment, and post-treatment regimens. |
| Cell Health and Viability | Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.[3] High cell density can affect results.[4] Monitor for signs of contamination. |
| Inadequate Neurotoxic Insult | The concentration or duration of the neurotoxin used to induce damage may be insufficient. Titrate the neurotoxin to achieve a consistent level of cell death (e.g., 50%) in your control group. |
| Compound Solubility and Stability | This compound may have limited solubility in aqueous media. Prepare fresh stock solutions in an appropriate solvent like DMSO and ensure complete dissolution before diluting into your culture medium. Avoid repeated freeze-thaw cycles of the stock solution.[2] If solubility issues persist, gentle heating (to 45°C) or sonication may aid dissolution.[2] |
| Assay Sensitivity | The chosen cell viability or apoptosis assay may not be sensitive enough to detect subtle neuroprotective effects. Consider using multiple assays to confirm your findings (e.g., MTT, LDH, and Annexin V/PI staining). |
Issue 2: High Cellular Toxicity Observed with this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | While 50 µM has been used, this concentration may be toxic to your specific cell line.[1] Perform a dose-response curve to determine the maximum non-toxic concentration. |
| Prolonged Incubation Time | The 24-hour incubation period may be too long for your cells.[1] Test shorter incubation times to minimize toxicity while still allowing for a neuroprotective effect. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Ensure the final solvent concentration in your culture medium is low (typically ≤ 0.5%).[5] Include a vehicle-only control in your experiments.[5] |
| Off-Target Effects | At high concentrations, the inhibitor may have off-target effects. Consider using a lower, more specific concentration based on its IC50 values (21.4 nM for HDAC1 and 99.0 nM for MAO-B).[1][2] |
Issue 3: Variability in Experimental Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of your culture plates.[3] Uneven cell distribution can lead to significant variability. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of reagents.[6] |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate reagents and affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Inconsistent Incubation Conditions | Maintain consistent temperature and CO2 levels in your incubator. Variations in these conditions can impact cell health and experimental outcomes. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for in vitro neuroprotection assays?
A1: A concentration of 50 µM for 24 hours has been shown to exert neuroprotective effects and reduce reactive oxygen species (ROS) in PC12 cells.[1][2] However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q2: What are the IC50 values for this compound?
A2: The reported IC50 values for this compound are 21.4 nM for HDAC1 and 99.0 nM for MAO-B.[1][2]
Q3: What solvent should I use to dissolve this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced toxicity.[5]
Q4: What are the recommended in vivo dosages for this compound?
A4: In mouse models, intragastric (i.g.) administration at 20 mg/kg has been used to assess blood-brain barrier permeability, and intraperitoneal (i.p.) administration at 15 mg/kg for 15 consecutive days has been used to evaluate effects on learning and memory.[1][2]
Q5: How should I store this compound?
A5: The powder form should be stored at -20°C for up to 3 years. Once dissolved in a solvent, it should be stored at -80°C for up to 1 year.[2] Avoid multiple freeze-thaw cycles.
Q6: What are the known signaling pathways affected by this compound?
A6: this compound dually inhibits Histone Deacetylase 1 (HDAC1) and Monoamine Oxidase B (MAO-B). HDAC1 inhibition generally leads to histone hyperacetylation, which can alter gene expression, including genes involved in cell survival and apoptosis.[7][8] MAO-B inhibition reduces the breakdown of dopamine and other monoamines, which can decrease oxidative stress. The combined effect is thought to be neuroprotective.
Quantitative Data Summary
Table 1: In Vitro and In Vivo Concentrations of this compound
| Parameter | Value | Experimental Model | Reference |
| HDAC1 IC50 | 21.4 nM | Human HDAC1 | [1][2] |
| MAO-B IC50 | 99.0 nM | Human MAO-B | [1][2] |
| Neuroprotective Concentration | 50 µM | PC12 cells | [1][2] |
| In Vivo Dosage (BBB Permeability) | 20 mg/kg (i.g.) | ICR mice | [1][2] |
| In Vivo Dosage (Learning & Memory) | 15 mg/kg (i.p.) | ICR mice | [1][2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
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Cell Seeding: Seed neuronal cells (e.g., PC12 or SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
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Compound Treatment:
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Prepare a stock solution of this compound in DMSO.
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Dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
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Replace the existing medium with the medium containing different concentrations of this compound or vehicle control (medium with the same percentage of DMSO).
-
-
Induction of Neurotoxicity (if applicable): After a pre-incubation period with this compound (e.g., 2 hours), add the neurotoxic agent (e.g., MPP+, 6-OHDA, or glutamate) to the wells.
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Incubation: Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition:
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Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
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Add 10 µL of the MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
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Carefully remove the medium from each well.
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Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
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Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Express the results as a percentage of the control (untreated or vehicle-treated cells).
Protocol 2: Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA Assay)
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Cell Seeding and Treatment: Follow steps 1-3 from the Cell Viability Assay protocol.
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DCFH-DA Staining:
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After the treatment period, remove the medium and wash the cells twice with warm PBS.
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Prepare a 10 µM working solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in a serum-free medium.
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Add 100 µL of the DCFH-DA solution to each well.
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Incubate the plate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
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After incubation, wash the cells twice with warm PBS.
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Add 100 µL of PBS to each well.
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Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
-
Data Analysis: Express the results as a percentage of the control (cells treated with the neurotoxin alone).
Visualizations
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Proposed dual signaling pathway for this compound-mediated neuroprotection.
Caption: Logical troubleshooting flow for experiments showing a lack of neuroprotective effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Dual-Mode HDAC Prodrug for Covalent Modification and Subsequent Inhibitor Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Complex neuroprotective and neurotoxic effects of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]
preventing Hdac1/mao-B-IN-1 precipitation in media
Welcome to the technical support center for Hdac1/Mao-B-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective dual inhibitor of Histone Deacetylase 1 (HDAC1) and Monoamine Oxidase B (MAO-B).[1][2] It is a valuable tool for research in areas such as neurodegenerative diseases, particularly Alzheimer's disease, due to its ability to cross the blood-brain barrier.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is advisable to use a fresh, anhydrous grade of DMSO to prevent moisture-induced degradation or insolubility of the compound.
Q3: How should I store the powdered compound and its stock solution?
For long-term stability, the powdered form of this compound should be stored at -20°C for up to 3 years.[2] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 1 year.[2]
Q4: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why is this happening?
This is a common issue encountered with hydrophobic small molecules. While this compound is soluble in DMSO, its solubility in aqueous solutions like cell culture media is significantly lower. When the DMSO stock is added to the medium, the DMSO disperses, and the compound's concentration may exceed its solubility limit in the aqueous environment, leading to precipitation.
Q5: What is the maximum concentration of DMSO that most cells can tolerate?
Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. However, it is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on cell viability and function.
Troubleshooting Guide: Preventing Precipitation
This guide provides a step-by-step approach to prevent the precipitation of this compound in your cell culture media.
Issue: Compound precipitates out of solution upon addition to cell culture medium.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration of Compound | The final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit. | Determine the optimal working concentration through a dose-response experiment, starting with lower concentrations. |
| "Shock" Precipitation | Rapid dilution of the highly concentrated DMSO stock into the aqueous medium can cause the compound to crash out of solution. | Perform serial dilutions of the DMSO stock solution in DMSO first to lower the concentration before adding it to the medium. This gradual reduction in concentration can help maintain solubility. |
| Incorrect Order of Reagent Addition | Adding the concentrated compound directly to a large volume of medium can lead to localized high concentrations and precipitation. | Add the diluted this compound solution to the medium while gently vortexing or swirling to ensure rapid and even distribution. |
| Low Temperature of Media | Cell culture media is often stored at 4°C. Adding a DMSO stock to cold media can decrease the solubility of the compound. | Warm the cell culture medium to 37°C before adding the this compound solution. |
| Presence of Salts in Media | High concentrations of salts in some media formulations can contribute to the "salting out" of hydrophobic compounds. | If possible, test the solubility of the compound in different basal media formulations. |
| Interaction with Serum Proteins | While serum proteins can sometimes aid in solubilizing hydrophobic compounds, they can also interact in ways that promote precipitation under certain conditions. | Consider reducing the serum concentration if precipitation is observed, or test the compound in serum-free media if your cell line allows. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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-
Procedure:
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Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
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Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM).
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Add the calculated volume of anhydrous DMSO to the vial of this compound.
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Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[2]
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Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
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Protocol 2: Dilution of this compound for Cell Culture Experiments
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Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Anhydrous DMSO
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Pre-warmed (37°C) cell culture medium
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Sterile microcentrifuge tubes
-
-
Procedure:
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Thaw a single aliquot of the this compound stock solution.
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Perform serial dilutions of the stock solution in anhydrous DMSO to create intermediate stocks. For example, to achieve a final concentration of 10 µM in your cell culture with a final DMSO concentration of 0.1%, you would need a 10 mM stock.
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Prepare the final working solution by adding the required volume of the diluted DMSO stock to the pre-warmed cell culture medium. For instance, add 1 µL of a 10 mM stock to 1 mL of medium to get a final concentration of 10 µM.
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Gently mix the medium immediately after adding the compound to ensure even distribution.
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Add the final this compound-containing medium to your cells.
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Remember to include a vehicle control (medium with 0.1% DMSO) in your experimental setup.
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Visualizations
Caption: Experimental workflow for preparing and using this compound.
References
unexpected phenotypic effects of Hdac1/mao-B-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual histone deacetylase 1 (HDAC1) and monoamine oxidase B (MAO-B) inhibitor, Hdac1/mao-B-IN-1.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual-target inhibitor. It simultaneously inhibits two distinct enzymes:
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Histone Deacetylase 1 (HDAC1): HDAC1 is a nuclear enzyme that removes acetyl groups from histones, leading to chromatin compaction and transcriptional repression. Inhibition of HDAC1 is expected to increase histone acetylation, leading to a more open chromatin structure and altered gene expression.[1][2][3]
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Monoamine Oxidase B (MAO-B): MAO-B is a mitochondrial enzyme primarily located in glial cells in the brain. It is responsible for the degradation of neurotransmitters, particularly dopamine.[4] Inhibition of MAO-B increases the availability of dopamine in the brain.[4]
Q2: What are the expected phenotypic effects of this compound?
A2: Based on its dual mechanism, the expected therapeutic effects, particularly in the context of neurodegenerative diseases like Alzheimer's, include:
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Neuroprotection: The compound has shown neuroprotective effects in cellular models.[5][6]
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Reduction of Reactive Oxygen Species (ROS): It has been observed to decrease the production of intracellular ROS.[5][6]
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Improved Cognitive Function: In animal models, it has been shown to ameliorate cognitive dysfunction.[6]
Q3: What is the selectivity profile of this compound?
A3: The inhibitor shows selectivity for HDAC1 and MAO-B. It has significantly lower activity against MAO-A.[5][6]
II. Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Species/System | Reference |
| IC50 (HDAC1) | 21.4 nM | Human | [5][6] |
| IC50 (MAO-B) | 99.0 nM | Human | [5][6] |
| IC50 (MAO-A) | 9923.0 nM | Human | [5][6] |
| Neuroprotection | Significant reversal of Aβ1-42-induced PC12 cell damage | Rat PC12 cells | [6] |
| ROS Reduction | Significant decrease in intracellular ROS | Rat PC12 cells | [6] |
| Blood-Brain Barrier Permeability | Readily penetrates the BBB | In vivo (mice) | [5] |
III. Troubleshooting Guide: Unexpected Phenotypic Effects
Problem 1: Unexpectedly high cellular toxicity or reduced cell viability at effective concentrations.
Possible Causes:
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Synergistic Toxicity: Simultaneous inhibition of HDAC1 and MAO-B may lead to synergistic or additive toxicity that is not observed with selective inhibitors of either target alone. HDAC inhibitors can induce cell cycle arrest and apoptosis, and while MAO-B inhibitors are generally less toxic, their impact on mitochondrial function could exacerbate cellular stress.
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Off-Target Effects: The compound may have unidentified off-target interactions. For instance, some hydroxamate-based HDAC inhibitors have been shown to inhibit other metalloenzymes like metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[7]
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Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to the dual inhibition of these pathways.
Troubleshooting Steps:
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Confirm On-Target Activity:
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HDAC1 Inhibition: Perform a Western blot to check for hyperacetylation of known HDAC1 substrates, such as histone H3 or H4.
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MAO-B Inhibition: Conduct a MAO-B activity assay in cell lysates to confirm target engagement.
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Deconvolute the Effects:
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Use selective HDAC1 and MAO-B inhibitors as controls in parallel experiments. This will help determine if the observed toxicity is due to the inhibition of one target, the other, or the combination of both.
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Perform dose-response curves for the dual inhibitor and the selective inhibitors to compare their toxicity profiles.
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Assess Mitochondrial Health:
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Use assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) and mitochondrial ROS production to assess the specific contribution of MAO-B inhibition to toxicity.
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Consider Off-Target Screening:
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If resources permit, consider a broad off-target screening panel to identify potential unintended interactions.
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Problem 2: Paradoxical or unexpected changes in gene expression.
Possible Causes:
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Complex Transcriptional Regulation by HDAC1: While HDAC1 is primarily a transcriptional repressor, its inhibition can paradoxically lead to the downregulation of some genes. This can occur through indirect effects on transcription factors or by altering the expression of other chromatin-modifying enzymes.
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Interplay between HDAC1 and MAO-B Pathways: Changes in dopamine metabolism due to MAO-B inhibition could potentially influence signaling pathways that regulate gene expression, leading to unexpected transcriptional outcomes when combined with HDAC1 inhibition.
Troubleshooting Steps:
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Validate Gene Expression Changes:
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Confirm the unexpected gene expression changes using a secondary method, such as qRT-PCR.
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Deconvolute the Transcriptional Effects:
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Treat cells with selective HDAC1 and MAO-B inhibitors separately to determine which target is primarily responsible for the observed transcriptional changes.
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Analyze the promoter regions of the paradoxically regulated genes for binding sites of transcription factors known to be influenced by HDAC1 or dopamine signaling.
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Chromatin Immunoprecipitation (ChIP):
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Perform ChIP-qPCR or ChIP-seq for acetylated histones at the promoter regions of the affected genes to confirm that the changes in gene expression are linked to alterations in chromatin structure.
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Problem 3: Inconsistent or unexpected behavioral phenotypes in animal models.
Possible Causes:
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Complex CNS Effects of Dual Inhibition: The central nervous system effects of simultaneously modulating histone acetylation and dopamine levels can be complex and lead to unexpected behavioral outcomes. For example, while increased dopamine is expected to affect motor activity, widespread changes in gene expression due to HDAC1 inhibition can have pleiotropic effects on neuronal function.
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Pharmacokinetics and Pharmacodynamics (PK/PD): The compound's distribution in different brain regions and its on-target engagement over time might not be linear, leading to complex dose-response relationships.
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Blood-Brain Barrier Transport Issues: While the compound is known to cross the blood-brain barrier, issues with efflux transporters or uneven distribution within the brain could lead to variable effects.
Troubleshooting Steps:
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Confirm Target Engagement in the Brain:
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After dosing, collect brain tissue and perform ex vivo assays to confirm HDAC1 inhibition (histone hyperacetylation) and MAO-B inhibition in the relevant brain regions.
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Deconvolute Behavioral Effects:
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Administer selective HDAC1 and MAO-B inhibitors to separate cohorts of animals to dissect which target is responsible for the unexpected behavior.
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Comprehensive Behavioral Phenotyping:
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Employ a battery of behavioral tests to assess not only the expected outcomes (e.g., memory improvement) but also other domains such as motor function, anxiety, and social behavior.
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Pharmacokinetic Analysis:
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Measure the concentration of the compound in the plasma and brain at different time points to establish a clear PK/PD relationship.
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IV. Experimental Protocols
Protocol 1: Western Blot for Histone Acetylation
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Cell Lysis: Treat cells with this compound or control compounds for the desired time. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include a pan-HDAC inhibitor (e.g., Trichostatin A) in the lysis buffer to prevent post-lysis deacetylation.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
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Antibody Incubation:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate with a primary antibody against acetylated histone H3 (e.g., anti-acetyl-H3K9/K14) or total histone H3 overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
Protocol 2: MAO-B Activity Assay in Cell Lysates
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Lysate Preparation: Treat cells as described above. Harvest and lyse the cells by sonication in a suitable buffer (e.g., phosphate buffer).
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Assay Reaction: In a 96-well plate, add cell lysate, a fluorometric MAO-B substrate (e.g., a commercially available kit), and the necessary reaction components.
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Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths over time.
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Data Analysis: Calculate the rate of the reaction (change in fluorescence over time) and compare the activity in treated samples to the control samples.
V. Visualizations
Caption: Dual inhibition of HDAC1 and MAO-B by this compound.
Caption: Workflow for troubleshooting unexpected phenotypic effects.
References
- 1. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 5. This compound | TargetMol [targetmol.com]
- 6. HDAC1/MAO-B dual inhibitors against Alzheimer's disease: Design, synthesis and biological evaluation of N-propargylamine-hydroxamic acid/o-aminobenzamide hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hdac1/mao-B-IN-1 Cytotoxicity Assessment in Neuronal Cells
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of the dual HDAC1 and MAO-B inhibitor, Hdac1/mao-B-IN-1, in neuronal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective dual inhibitor of Histone Deacetylase 1 (HDAC1) and Monoamine Oxidase B (MAO-B).[1][2] It has shown potential for research in neurodegenerative diseases, such as Alzheimer's disease, due to its ability to cross the blood-brain barrier.[1][2][3] Its mechanism of action involves the inhibition of HDAC1, an enzyme that plays a crucial role in the regulation of gene expression through the deacetylation of histones, and MAO-B, an enzyme involved in the oxidative deamination of neurotransmitters.[4][5]
Q2: What are the reported effects of this compound on neuronal cells?
A2: At a concentration of 50 µM, this compound has been shown to exhibit neuroprotective effects and inhibit the production of reactive oxygen species (ROS) in PC12 cells, a cell line commonly used in neurological research.[1][2] However, like many compounds, it may exhibit cytotoxicity at higher concentrations. The precise cytotoxic profile can vary depending on the neuronal cell type and experimental conditions.
Q3: What are the IC50 values for this compound?
A3: The reported IC50 values for this compound are 21.4 nM for HDAC1 and 99.0 nM for MAO-B.[1][2][3]
Q4: Is this compound selective for MAO-B over MAO-A?
A4: Yes, this compound is highly selective for MAO-B. The IC50 for MAO-A is 9923.0 nM, indicating a selectivity index of over 100-fold for MAO-B.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly high cytotoxicity at low concentrations | - Neuronal cell line is particularly sensitive. - Error in compound dilution. - Contamination of cell culture. | - Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range). - Prepare fresh dilutions of the compound from a new stock. - Check for mycoplasma contamination and ensure aseptic technique. |
| Inconsistent results between experiments | - Variation in cell density at the time of treatment. - Differences in incubation times. - Instability of the compound in culture medium. | - Ensure consistent cell seeding density and confluency. - Standardize all incubation periods. - Prepare fresh compound solutions for each experiment and minimize exposure to light. |
| No observable neuroprotective effect in a disease model | - The concentration of this compound is too low or too high (causing toxicity). - The chosen neurotoxic insult is not modulated by HDAC1 or MAO-B pathways. - Insufficient treatment duration. | - Perform a dose-response analysis to find the optimal protective concentration. - Verify that the disease model is relevant to the compound's mechanism of action. - Optimize the treatment window (pre-treatment, co-treatment, or post-treatment). |
| Difficulty dissolving the compound | - this compound may have limited solubility in aqueous solutions. | - Consult the manufacturer's instructions for recommended solvents (e.g., DMSO). - Use sonication or gentle warming to aid dissolution. - Ensure the final solvent concentration in the cell culture medium is non-toxic to the cells (typically <0.1%). |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate expected outcomes from cytotoxicity and neuroprotection experiments. Actual results may vary based on experimental conditions.
Table 1: Cytotoxicity of this compound in Primary Cortical Neurons (48h treatment)
| Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Max) |
| 0 (Vehicle) | 100 ± 5 | 5 ± 2 |
| 1 | 98 ± 6 | 6 ± 3 |
| 10 | 95 ± 4 | 8 ± 2 |
| 25 | 85 ± 7 | 15 ± 4 |
| 50 | 70 ± 8 | 30 ± 5 |
| 100 | 45 ± 9 | 55 ± 6 |
| 200 | 20 ± 6 | 80 ± 7 |
Table 2: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity
| Treatment Group | Cell Viability (%) (Calcein-AM Assay) |
| Control (Vehicle) | 100 ± 5 |
| Glutamate (100 µM) | 52 ± 7 |
| Glutamate + this compound (1 µM) | 65 ± 6 |
| Glutamate + this compound (10 µM) | 78 ± 5 |
| Glutamate + this compound (50 µM) | 85 ± 8 |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
Objective: To determine the dose-dependent cytotoxic effect of this compound on neuronal cells.
Materials:
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Primary neuronal cells or a neuronal cell line (e.g., SH-SY5Y, PC12)
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96-well cell culture plates
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This compound
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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DMSO
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Phosphate-Buffered Saline (PBS)
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Plate reader
Procedure:
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Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
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Prepare serial dilutions of this compound in complete culture medium.
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Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
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Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.
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After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
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Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a plate reader.
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Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To quantify plasma membrane damage in neuronal cells treated with this compound.
Materials:
-
Neuronal cells cultured in a 96-well plate
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Calculate LDH release as a percentage of the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing the cytotoxicity of this compound in neuronal cells.
Caption: Simplified signaling pathways affected by this compound in neuronal cells.
References
- 1. Pulse Inhibition of Histone Deacetylases Induces Complete Resistance to Oxidative Death in Cortical Neurons without Toxicity and Reveals a Role for Cytoplasmic p21waf1/cip1 in Cell Cycle-Independent Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. HDAC inhibition prevents white matter injury by modulating microglia/macrophage polarization through the GSK3β/PTEN/Akt axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 5. Selective Toxicity by HDAC3 in Neurons: Regulation by Akt and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hdac1/mao-B-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hdac1/mao-B-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective dual inhibitor of Histone Deacetylase 1 (HDAC1) and Monoamine Oxidase B (MAO-B). It has been developed as a potential therapeutic agent for Alzheimer's disease. It is designed to cross the blood-brain barrier.
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound are:
-
HDAC1: 21.4 nM
-
MAO-B: 99.0 nM
-
MAO-A: 9923.0 nM
This demonstrates its high selectivity for HDAC1 and MAO-B over MAO-A.
Q3: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C for up to 3 years. If dissolved in a solvent, it should be stored at -80°C for up to 1 year. The product is typically shipped with blue ice or at ambient temperature.
Q4: In which solvents is this compound soluble?
For information on solubility, please refer to the Certificate of Analysis provided with your specific lot. If you encounter solubility issues, gentle heating up to 45°C or sonication may aid in dissolution.
Troubleshooting Guide: Lot-to-Lot Variability
Unexpected or inconsistent results between different batches of this compound can be a significant source of experimental variability. This guide provides a systematic approach to troubleshooting potential issues related to lot-to-lot differences.
Problem: A new lot of this compound is producing different results compared to a previous lot (e.g., reduced potency, unexpected off-target effects, or lack of efficacy).
dot
Caption: Troubleshooting workflow for lot-to-lot variability.
Step-by-Step Troubleshooting
-
Verify Compound Identity and Purity (Vendor QC):
-
Action: Carefully review the Certificate of Analysis (CoA) provided by the supplier for the new lot.
-
Check: Compare the purity (e.g., by HPLC) and identity (e.g., by Mass Spectrometry or NMR) data with the specifications of previous lots if available.
-
Rationale: Discrepancies in purity or the presence of impurities can significantly alter the compound's activity.
-
-
In-house Quality Control (Basic):
-
Action: If the CoA is inconclusive or unavailable, and you are still experiencing issues, consider performing basic in-house QC.
-
Recommended Protocol: Prepare a stock solution and observe for any insolubility or precipitation that was not present with previous lots.
-
Rationale: Simple physical differences can indicate a problem with the compound's formulation or stability.
-
-
Functional Validation (Cell-Based Assays):
-
Action: Perform a dose-response experiment using a well-established cell-based assay where the expected phenotype is known.
-
Recommended Protocol: See "Protocol 1: Cell-Based HDAC Activity Assay" below. Use a positive control (e.g., a known HDAC inhibitor like Trichostatin A) and a negative control (vehicle).
-
Rationale: This will determine if the new lot of this compound can produce the expected biological effect in a cellular context.
-
-
Biochemical Validation (Enzyme Assays):
-
Action: If possible, perform a direct in vitro enzyme activity assay for HDAC1 and/or MAO-B.
-
Recommended Protocol: See "Protocol 2: In Vitro HDAC Activity Assay" below. This will directly measure the inhibitory effect of the compound on its purified target enzymes.
-
Rationale: This is the most direct way to confirm that the compound is a potent inhibitor of its intended targets.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 328.79 g/mol | [1] |
| Formula | C18H17ClN2O | [1] |
| IC50 (HDAC1) | 21.4 nM | [1] |
| IC50 (MAO-B) | 99.0 nM | [1] |
| IC50 (MAO-A) | 9923.0 nM | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (in Solvent) | -80°C for 1 year | [1] |
Signaling Pathways
dot
Caption: HDAC1 signaling pathway inhibition.
dot
Caption: MAO-B signaling pathway inhibition.
Experimental Protocols
Protocol 1: Cell-Based HDAC Activity Assay
Objective: To functionally validate the inhibitory activity of a new lot of this compound on HDAC enzymes in a cellular context.
Materials:
-
Cells known to express HDAC1 (e.g., HeLa or SH-SY5Y cells)
-
Cell culture medium and supplements
-
This compound (new and old lots, if available)
-
Positive control inhibitor (e.g., Trichostatin A)
-
Vehicle control (e.g., DMSO)
-
HDAC-Glo™ I/II Assay and Cell Viability Assay (Promega) or similar
-
96-well white-walled, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the new lot of this compound, the old lot (if available), and the positive control in cell culture medium. Also, prepare a vehicle control.
-
Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Incubate for a time determined by your experimental needs (e.g., 4-24 hours).
-
HDAC Activity Measurement: Follow the manufacturer's protocol for the HDAC-Glo™ I/II Assay. Briefly, add the HDAC-Glo™ I/II Reagent to each well, incubate, and then measure luminescence.
-
Cell Viability Measurement: In a parallel plate treated identically, measure cell viability using a compatible assay (e.g., CellTiter-Glo®) to normalize for any cytotoxic effects of the compound.
-
Data Analysis: Normalize the HDAC activity to cell viability. Plot the normalized HDAC activity against the log of the inhibitor concentration and determine the IC50 value for each compound lot.
Expected Outcome: A new, active lot of this compound should show a dose-dependent decrease in HDAC activity with an IC50 value comparable to previously validated lots and published values.
Protocol 2: In Vitro HDAC Activity Assay
Objective: To directly measure the inhibitory effect of a new lot of this compound on purified HDAC1 enzyme.
Materials:
-
Recombinant human HDAC1 enzyme (e.g., from BPS Bioscience)
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a stop solution and Trichostatin A)
-
This compound (new lot)
-
Positive control inhibitor (e.g., Trichostatin A)
-
Vehicle control (e.g., DMSO)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the new lot of this compound and the positive control in HDAC Assay Buffer.
-
Enzyme Reaction: To each well of the 96-well plate, add the HDAC Assay Buffer, the diluted compound or control, and the recombinant HDAC1 enzyme. Incubate for 10-15 minutes at 37°C.
-
Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop Reaction and Develop Signal: Add the developer solution to each well to stop the reaction and develop the fluorescent signal. Incubate at room temperature for 15 minutes.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Plot the fluorescence intensity against the log of the inhibitor concentration and calculate the IC50 value for the new lot of this compound.
Expected Outcome: An active lot of this compound should exhibit a potent, dose-dependent inhibition of HDAC1 activity, with an IC50 value in the low nanomolar range.
References
Technical Support Center: Hdac1/Mao-B-IN-1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual inhibitor, Hdac1/Mao-B-IN-1.
Troubleshooting Guide
Inconsistent or unexpected results in experiments involving this compound can arise from various factors, from procedural inconsistencies to the inherent properties of the compound. This guide addresses common issues in a question-and-answer format.
Q1: Why am I observing high variability in my IC50 values for this compound across different experimental batches?
A1: Variability in IC50 values is a common issue and can be attributed to several factors:
-
Compound Solubility and Stability: this compound, like many small molecules, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Precipitates, even if not visible, can significantly alter the effective concentration. It is recommended to prepare fresh dilutions for each experiment. If solubility issues persist, gentle warming (up to 45°C) or sonication can aid dissolution.[1]
-
Assay Conditions: IC50 values are highly dependent on experimental conditions.[2] Factors such as substrate concentration, enzyme concentration, incubation time, and temperature can all influence the apparent potency of an inhibitor. Standardize these parameters across all experiments to ensure reproducibility.
-
Cell-Based Assay Variables: In cell-based assays, cell density, passage number, and growth phase can impact drug sensitivity.[3] Use cells within a consistent passage number range and ensure a uniform cell density at the time of treatment.
-
Dual-Target Kinetics: The kinetics of inhibition for two different enzymes (HDAC1 and MAO-B) may vary. The observed IC50 in a cellular context will be a composite of these two activities and can be influenced by the relative expression and activity of each target in the specific cell line used.
Q2: My cell viability assays show inconsistent results or unexpected toxicity at low concentrations of this compound. What could be the cause?
A2: Unexpected cytotoxicity can stem from several sources:
-
Off-Target Effects: this compound contains a hydroxamic acid moiety, which is a common feature in many HDAC inhibitors. Hydroxamic acids are known to chelate metal ions and can have off-target effects, including potential mutagenicity and interactions with other metalloenzymes.[4][5][6] These off-target effects could contribute to cytotoxicity in a manner independent of HDAC1 or MAO-B inhibition.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells. It is advisable to run a vehicle control with the same solvent concentration as your highest drug concentration.
-
Contamination: Microbial contamination of cell cultures or reagents can lead to cell death and confound experimental results.[7] Regularly check your cultures for any signs of contamination.
-
Assay Interference: The compound itself might interfere with the readout of your viability assay (e.g., absorbance or fluorescence). Run appropriate controls, such as the compound in cell-free assay medium, to check for interference.
Q3: I am not observing the expected neuroprotective effect of this compound in my PC12 cell model.
A3: A lack of neuroprotective effect could be due to several experimental variables:
-
Cell Culture Conditions: PC12 cells require specific culture conditions, including collagen-coated plates and appropriate media supplements.[4] Ensure your cell culture protocol is optimized for PC12 cell health and differentiation if applicable.
-
Timing and Duration of Treatment: The timing of inhibitor addition relative to the insult (e.g., oxidative stress) is critical. Pre-treatment with the inhibitor before inducing damage may be necessary to observe a protective effect. The duration of treatment should also be optimized.
-
Concentration Range: The effective concentration for neuroprotection may differ from the enzymatic IC50 values. It is important to test a wide range of concentrations to identify the optimal therapeutic window. At higher concentrations, off-target effects or cytotoxicity may mask any neuroprotective benefits.
-
Mechanism of Cell Death: The neuroprotective effects of HDAC and MAO-B inhibitors are often linked to specific cell death pathways.[8][9] Ensure that the model of neurotoxicity you are using is relevant to the mechanisms of action of this compound.
Frequently Asked Questions (FAQs)
Q: What are the reported IC50 values for this compound?
A: The reported IC50 values for this compound are:
-
HDAC1: 21.4 nM[10]
-
MAO-B: 99.0 nM[10]
-
MAO-A: 9923.0 nM[10] These values indicate that the compound is a potent inhibitor of both HDAC1 and MAO-B, with high selectivity for MAO-B over MAO-A.[10]
Q: Is this compound cell-permeable and can it cross the blood-brain barrier?
A: Yes, this compound has been shown to be cell-permeable and to cross the blood-brain barrier in animal models.[1][10]
Q: What are the recommended storage conditions for this compound?
A: For long-term storage, the powdered form should be stored at -20°C. Once dissolved in a solvent, it should be stored at -80°C.[1]
Q: What are the known off-target effects of hydroxamic acid-based HDAC inhibitors?
A: Hydroxamic acid-based HDAC inhibitors can exhibit off-target effects due to their metal-chelating properties. These may include interactions with other zinc-containing enzymes, potential mutagenicity, and poor pharmacokinetic properties.[4][5][6]
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 HDAC1 | 21.4 nM | [10] |
| IC50 MAO-B | 99.0 nM | [10] |
| IC50 MAO-A | 9923.0 nM | [10] |
| In Vitro Neuroprotection | 50 µM (in PC12 cells) | [1] |
| In Vivo Dosage (Cognitive Enhancement) | 15 mg/kg (i.p. in ICR mice) | [1] |
| In Vivo Dosage (BBB Permeability) | 20 mg/kg (i.g. in ICR mice) | [1] |
Experimental Protocols
PC12 Cell Culture Protocol
-
Culture Medium: RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin/streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Coating Plates: For adherent cultures, coat plates with Collagen Type IV.
-
Subculturing:
-
For suspension cultures, add fresh medium to the culture.
-
For adherent cultures, wash with PBS, detach cells with 0.25% Trypsin-EDTA, inactivate trypsin with complete medium, centrifuge, and resuspend in fresh medium.
-
-
Media Change: Change the medium every 2-3 days.[4]
Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[11]
-
Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
Induce Toxicity (Optional): If assessing neuroprotection, induce toxicity with a neurotoxin (e.g., 6-OHDA or MPP+) for a specified period.[11]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Reactive Oxygen Species (ROS) Assay Protocol (using DCFH-DA)
-
Cell Seeding and Treatment: Seed and treat PC12 cells as described in the cell viability assay protocol.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Cell Lysis (for plate reader): Wash the cells with PBS and lyse them with a suitable lysis buffer.
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Flow Cytometry: Wash the cells with PBS, detach them, and resuspend in PBS. Analyze the fluorescence of the cell suspension using a flow cytometer.
-
-
Data Analysis: Express the ROS levels as a percentage of the control group.
HDAC1 Enzymatic Assay Protocol (Fluorometric)
-
Reagent Preparation: Prepare HDAC assay buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and a developer solution (e.g., trypsin).[12]
-
Reaction Setup: In a 96-well black plate, add the HDAC assay buffer, purified HDAC1 enzyme, and the test compound (this compound at various concentrations).[12]
-
Initiate Reaction: Add the fluorogenic substrate to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction and Develop: Add the developer solution to stop the deacetylation reaction and cleave the deacetylated substrate to release the fluorophore.[12]
-
Fluorescence Measurement: Measure the fluorescence at an excitation of ~355 nm and an emission of ~460 nm.[12]
-
Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control.
MAO-B Enzymatic Assay Protocol (Fluorometric)
-
Reagent Preparation: Prepare MAO assay buffer, a fluorogenic MAO substrate (e.g., a derivative of beetle luciferin or a substrate that generates H2O2), a developer, and a probe (e.g., OxiRed™ or GenieRed).[13][14]
-
Reaction Setup: In a 96-well plate, add the MAO assay buffer, purified MAO-B enzyme, and this compound at various concentrations. To ensure specificity, a parallel reaction with an MAO-A specific inhibitor (e.g., Clorgyline) can be run.[15]
-
Initiate Reaction: Add the MAO substrate to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified duration.
-
Develop and Measure: Add the developer and probe mixture. This will react with the product of the MAO reaction (e.g., H2O2) to generate a fluorescent signal.[14]
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[15]
-
Data Analysis: Determine the percent inhibition compared to a control without the inhibitor.
In Vivo Morris Water Maze Protocol for ICR Mice
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) at a temperature of 22-25°C. A submerged platform (10 cm in diameter) is placed in one quadrant.[16]
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before each session.
-
Training Phase (Acquisition):
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the mouse into the water facing the pool wall at one of four randomized starting positions.
-
Allow the mouse to search for the hidden platform for a maximum of 60 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse does not find the platform within 60 seconds, guide it to the platform and allow it to stay for 30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Memory Retention):
-
On the day after the final training day, remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis: Analyze the escape latency and path length during the training phase to assess learning. Analyze the data from the probe trial to assess spatial memory.
Visualizations
Caption: A typical experimental workflow for evaluating this compound.
Caption: A troubleshooting decision tree for inconsistent this compound results.
Caption: Proposed neuroprotective signaling pathway of this compound.
References
- 1. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC Enzymatic Activity Assays [bio-protocol.org]
- 3. Histone Acetylation Modifiers in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PC12 cell protocols [whitelabs.org]
- 5. Histone deacetylase inhibitors are neuroprotective and preserve NGF-mediated cell survival following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PC12 cell culture [bio-protocol.org]
- 7. abcam.com [abcam.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]
- 10. HDAC1/MAO-B dual inhibitors against Alzheimer's disease: Design, synthesis and biological evaluation of N-propargylamine-hydroxamic acid/o-aminobenzamide hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. biopioneer.com.tw [biopioneer.com.tw]
- 15. abcam.cn [abcam.cn]
- 16. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Hdac1/mao-B-IN-1 degradation and stability in solution
Welcome to the technical support center for the dual inhibitor, Hdac1/mao-B-IN-1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary targets?
This compound is a potent and selective dual inhibitor of Histone Deacetylase 1 (HDAC1) and Monoamine Oxidase B (MAO-B).[1] It is designed to cross the blood-brain barrier, making it a valuable tool for neuroscience research, particularly in the context of neurodegenerative diseases like Alzheimer's disease.[1]
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In solvent (e.g., DMSO) | -80°C | Up to 1 year |
Data synthesized from supplier recommendations.[1]
3. How should I prepare stock solutions of this compound?
For optimal results, follow these best practices for preparing stock solutions:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. Ensure the DMSO is anhydrous and of high purity to prevent degradation of the compound.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. This minimizes the volume of solvent added to your experimental system, reducing potential solvent-induced artifacts.
-
Dissolution: To aid dissolution, you can gently warm the solution to 37°C for a short period or use sonication.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C.
4. Is this compound stable in aqueous solutions and cell culture media?
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibitory Activity
| Possible Cause | Troubleshooting Step |
| Degraded Compound: Improper storage or handling may have led to the degradation of this compound. | 1. Verify that the compound has been stored correctly as a powder at -20°C or as a stock solution at -80°C. 2. Avoid repeated freeze-thaw cycles by using single-use aliquots. 3. Prepare fresh dilutions from a new aliquot for each experiment. |
| Inaccurate Concentration: Errors in weighing the compound or in serial dilutions can lead to incorrect final concentrations. | 1. Ensure your balance is properly calibrated before weighing the compound. 2. Use calibrated pipettes for all dilutions. 3. Prepare fresh serial dilutions for each experiment. |
| Precipitation in Assay: The compound may have precipitated out of the aqueous assay buffer or cell culture medium. | 1. Observe the solution for any visible precipitate after adding the inhibitor. 2. Reduce the final concentration of the inhibitor. 3. Increase the final percentage of DMSO slightly, ensuring it remains within a tolerable range for your assay (typically ≤0.1%). |
| Assay Conditions: The pH, temperature, or other components of your assay system may be affecting the inhibitor's activity. | 1. Ensure the pH of your assay buffer is within the optimal range for both the inhibitor and the enzymes. 2. Verify the incubation temperature and time are appropriate for the assay. |
Problem 2: High Background or Off-Target Effects in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration: The final concentration of DMSO in the cell culture medium may be toxic to the cells. | 1. Calculate the final DMSO concentration in your wells and ensure it is ≤0.1%. 2. Include a vehicle control (medium with the same final DMSO concentration but without the inhibitor) in your experimental design. |
| Inhibitor Cytotoxicity: At high concentrations, this compound may exhibit cytotoxic effects unrelated to its intended targets. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration range for your cell line. 2. Use a cell viability assay (e.g., MTT or trypan blue exclusion) to assess cytotoxicity. |
| Non-specific Binding: The inhibitor may be binding to other proteins or components in the cell culture medium or on the plate. | 1. Reduce the concentration of the inhibitor to the lowest effective dose. 2. Consider using serum-free or low-serum medium if compatible with your cell line, as serum proteins can bind to small molecules. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Solution Stability of this compound by HPLC
This protocol provides a framework for evaluating the stability of this compound in a specific solvent or buffer over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, PBS, cell culture medium)
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
-
Temperature-controlled incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into multiple autosampler vials.
-
Time Zero (T=0) Analysis: Immediately inject one of the freshly prepared samples into the HPLC system to obtain the initial peak area or concentration.
-
Incubate Samples: Place the remaining vials in a temperature-controlled environment (e.g., 25°C, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove a vial from incubation and inject the sample into the HPLC system.
-
Data Analysis:
-
Monitor the peak area of the parent this compound compound at each time point.
-
Calculate the percentage of the compound remaining relative to the T=0 sample.
-
Observe the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Protocol 2: Forced Degradation Study to Identify Potential Degradants
Forced degradation studies are used to intentionally degrade the compound under harsh conditions to understand its degradation pathways.
Stress Conditions:
-
Acidic Hydrolysis: Incubate the compound in a solution of 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Incubate the compound in a solution of 0.1 M NaOH at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of the compound to high temperatures (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to a controlled light source that emits both UV and visible light, as per ICH Q1B guidelines.[4][5]
General Procedure:
-
Prepare separate solutions of this compound under each of the stress conditions listed above.
-
Include a control sample stored under normal conditions.
-
After a defined period of exposure, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection, to separate and identify the parent compound and any degradation products.
Visualizations
Caption: A generalized experimental workflow for using this compound.
Caption: Simplified signaling pathways of HDAC1 and MAO-B and the action of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. google.com [google.com]
addressing off-target effects of Hdac1/mao-B-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Hdac1/Mao-B-IN-1, a dual inhibitor of Histone Deacetylase 1 (HDAC1) and Monoamine Oxidase B (MAO-B).
Frequently Asked Questions (FAQs)
Q1: What are the primary targets and selectivity of this compound?
This compound is a potent dual inhibitor of HDAC1 and MAO-B.[1][2] It also exhibits off-target activity against Monoamine Oxidase A (MAO-A) at higher concentrations. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
Q2: What is the known mechanism of action for this compound?
This compound is designed to cross the blood-brain barrier and exert its effects in the central nervous system.[1][2] Its dual-inhibitory function is aimed at providing neuroprotective effects, potentially for conditions like Alzheimer's disease.[1][2] The inhibition of HDAC1 is expected to increase histone acetylation, leading to changes in gene expression that can be neuroprotective. The inhibition of MAO-B is intended to reduce the breakdown of dopamine and other neurotransmitters, as well as decrease the production of reactive oxygen species (ROS).
Q3: In which experimental models has this compound been shown to be effective?
This compound has demonstrated neuroprotective effects and the ability to inhibit ROS production in PC12 cells.[1][2] In vivo studies have shown that it can cross the blood-brain barrier and improve learning and memory in mice.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected changes in neurotransmitter levels other than dopamine. | Off-target inhibition of MAO-A. | Test a lower concentration of this compound to increase selectivity for MAO-B over MAO-A. Consider using a more selective MAO-B inhibitor as a control. |
| Cell toxicity or unexpected apoptosis. | Off-target effects of HDAC inhibition or excessively high concentration. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Use a well-characterized, selective HDAC1 inhibitor as a control to distinguish between on-target and off-target effects. |
| Inconsistent results between experiments. | Issues with compound stability or solubility. | Prepare fresh stock solutions of this compound for each experiment. Ensure complete solubilization of the compound in the recommended solvent before diluting in culture medium. |
| No significant increase in histone acetylation. | Insufficient incubation time or suboptimal concentration. | Increase the incubation time with the inhibitor. Perform a time-course experiment to determine the optimal duration. Verify the concentration used and consider a higher dose if no toxicity is observed. |
| Unexpected changes in gene expression unrelated to HDAC1 inhibition. | Broad effects of HDAC inhibition on non-histone proteins or off-target kinase inhibition. | Use a more specific HDAC1 inhibitor as a control. Perform a rescue experiment by overexpressing a resistant form of HDAC1. |
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| hHDAC1 | 21.4[1][2] |
| hMAO-B | 99.0[1][2] |
| hMAO-A | 9923.0[1][2] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Reactive Oxygen Species (ROS) Production Assay (DCFDA Assay)
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described above. Include a positive control for ROS induction (e.g., H₂O₂).
-
DCFDA Staining: After treatment, remove the medium and incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity (excitation/emission ~485/535 nm) using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control.
3. Western Blot for Histone H3 Acetylation
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against acetylated Histone H3 (e.g., anti-acetyl-H3) overnight at 4°C. Use an antibody against total Histone H3 or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the level of acetylated H3 to the total H3 or loading control.
Visualizations
Caption: Troubleshooting decision tree for this compound experiments.
Caption: Target and off-target pathways of this compound.
References
Technical Support Center: Establishing a Dose-Response Curve for Hdac1/mao-B-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on establishing a dose-response curve for the dual inhibitor, Hdac1/mao-B-IN-1. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective dual inhibitor of Histone Deacetylase 1 (HDAC1) and Monoamine Oxidase B (MAO-B). It is being investigated for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease.[1][2]
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound have been determined as:
Q3: What is the mechanism of action for this compound?
This compound exerts its effects by simultaneously inhibiting two key enzymes. Inhibition of HDAC1 leads to an increase in histone acetylation, which can modulate gene expression and promote neuroprotective pathways.[4] Inhibition of MAO-B prevents the breakdown of neurotransmitters like dopamine and reduces the production of reactive oxygen species (ROS), which are implicated in neuronal damage.[1][2]
Q4: What are the recommended starting concentrations for in vitro experiments?
Based on the known IC50 values, a good starting point for a dose-response curve would be to use a serial dilution series that brackets these concentrations. For example, you could start with a high concentration of 10 µM and perform 1:3 or 1:10 serial dilutions down to the picomolar range.
Q5: How should I prepare a stock solution of this compound?
For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be further diluted in the appropriate assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guides
General Assay Troubleshooting
| Issue | Possible Cause | Recommendation |
| High background signal | - Contaminated reagents- Autofluorescence of the compound- Non-specific binding | - Use fresh, high-quality reagents.- Run a control with the compound alone to measure its intrinsic fluorescence.- Optimize blocking steps and washing procedures. |
| Low or no signal | - Inactive enzyme- Incorrect buffer conditions (pH, salt concentration)- Substrate degradation | - Use a fresh batch of enzyme and confirm its activity with a known inhibitor.- Ensure the assay buffer is at the optimal pH and ionic strength for both enzymes.- Prepare substrate solutions fresh and protect from light if necessary. |
| Inconsistent results between replicates | - Pipetting errors- Temperature fluctuations- Edge effects on the microplate | - Use calibrated pipettes and ensure proper mixing.- Maintain a stable temperature throughout the assay.- Avoid using the outer wells of the microplate or ensure proper sealing to prevent evaporation. |
| Steep or flat dose-response curve | - Incorrect concentration range- Compound precipitation at high concentrations | - Adjust the concentration range of the inhibitor to properly bracket the IC50 values.- Visually inspect for precipitation and consider using a lower starting concentration or adding a solubilizing agent if compatible with the assay.[5] |
Fluorescence-Based Assay Troubleshooting
| Issue | Possible Cause | Recommendation |
| Signal quenching | - High concentrations of the inhibitor or fluorescent probe leading to self-quenching. | - Optimize the concentrations of the inhibitor and fluorescent substrate to be within the linear range of detection.[6] |
| Photobleaching | - Excessive exposure to excitation light. | - Minimize the exposure time to the excitation source and use an anti-fade reagent if possible.[7] |
| Inner filter effect | - High absorbance of the compound at the excitation or emission wavelengths. | - Measure the absorbance spectrum of the compound. If there is significant overlap, consider using a different fluorescent probe with shifted wavelengths. |
Data Presentation
In Vitro Efficacy of this compound
| Target | IC50 (nM) | Assay Type |
| HDAC1 | 21.4 | Biochemical Enzyme Assay |
| MAO-B | 99.0 | Biochemical Enzyme Assay |
| MAO-A | 9923.0 | Biochemical Enzyme Assay |
In Vivo Administration and Effects of this compound in a Mouse Model
| Dosage | Administration Route | Observed Effect |
| 15 mg/kg | Intraperitoneal (i.p.) | Improved learning and memory abilities. |
| 20 mg/kg | Intragastric (i.g.) | Favorable blood-brain barrier permeability. |
Data sourced from[3]
Experimental Protocols
Protocol 1: In Vitro Fluorometric Assay for HDAC1 Activity
This protocol is adapted from commercially available HDAC assay kits and is suitable for determining the dose-response of this compound.
Materials:
-
Recombinant human HDAC1 enzyme
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC inhibitor (this compound)
-
Developer solution (containing a protease like trypsin and a stop solution like Trichostatin A)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in HDAC assay buffer. A typical starting concentration is 10 µM with 1:3 serial dilutions.
-
Dilute the recombinant HDAC1 enzyme in cold assay buffer to the desired working concentration.
-
Prepare the fluorogenic substrate in assay buffer.
-
-
Assay Reaction:
-
Add 40 µL of HDAC assay buffer to each well.
-
Add 10 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Add 20 µL of the diluted HDAC1 enzyme to all wells except the "no enzyme" control.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.
-
-
Incubation and Development:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 10 µL of developer solution to each well.
-
Incubate at 37°C for 15 minutes.
-
-
Measurement:
-
Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Protocol 2: In Vitro Fluorometric Assay for MAO-B Activity
This protocol is based on commercially available MAO-B assay kits.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B substrate (e.g., a non-fluorescent substrate that is converted to a fluorescent product)
-
This compound
-
Peroxidase
-
Fluorescent probe (e.g., Amplex Red)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in MAO-B assay buffer.
-
Dilute the recombinant MAO-B enzyme in cold assay buffer.
-
Prepare a reaction mixture containing the MAO-B substrate, peroxidase, and fluorescent probe in assay buffer.
-
-
Assay Reaction:
-
Add 40 µL of MAO-B assay buffer to each well.
-
Add 10 µL of the diluted this compound or vehicle control to the respective wells.
-
Add 20 µL of the diluted MAO-B enzyme to all wells except the "no enzyme" control.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction and Measurement:
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the background rate (from "no enzyme" wells).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
Visualizations
Figure 1. A generalized experimental workflow for establishing a dose-response curve.
Figure 2. Simplified signaling pathway of this compound action.
References
- 1. researchgate.net [researchgate.net]
- 2. HDAC1/MAO-B dual inhibitors against Alzheimer's disease: Design, synthesis and biological evaluation of N-propargylamine-hydroxamic acid/o-aminobenzamide hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
- 9. graphviz.org [graphviz.org]
- 10. mdpi.com [mdpi.com]
- 11. graphviz.readthedocs.io [graphviz.readthedocs.io]
Validation & Comparative
Hdac1/mao-B-IN-1: A Potent Dual Inhibitor with High Selectivity for MAO-B
For Immediate Release
Hdac1/mao-B-IN-1 has emerged as a significant research compound due to its dual inhibitory action against Histone Deacetylase 1 (HDAC1) and Monoamine Oxidase B (MAO-B). This guide provides a comprehensive comparison of its selectivity for MAO-B over MAO-A, supported by experimental data and detailed protocols for researchers in neurodegenerative disease and oncology.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound against human MAO-A, MAO-B, and HDAC1 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, demonstrating the compound's high selectivity for MAO-B.
| Target Enzyme | IC50 (nM) | Selectivity Index (MAO-A IC50 / MAO-B IC50) |
| hMAO-A | 9923.0[1][2][3] | 100.2[2][3] |
| hMAO-B | 99.0[1][2][3] | |
| hHDAC1 | 21.4[1][2][3] |
The data clearly indicates that this compound is approximately 100-fold more selective for MAO-B than for MAO-A, making it a valuable tool for studies where specific inhibition of MAO-B is required.
Experimental Protocols
The determination of the IC50 values was achieved through standardized in vitro enzyme inhibition assays. The following are representative protocols for assessing the inhibitory activity against MAO-A/B and HDAC1.
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
This protocol outlines a continuous spectrophotometric method to determine the inhibitory activity of compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (for MAO-A) and Benzylamine (for MAO-B) as substrates
-
Phosphate buffer (pH 7.4)
-
Test compound (this compound) at various concentrations
-
Spectrophotometer capable of UV measurements
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the respective enzyme (MAO-A or MAO-B).
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the specific substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Monitor the formation of the product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) by measuring the increase in absorbance at 316 nm for MAO-A and 250 nm for MAO-B over time.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percent inhibition at each concentration of the test compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Histone Deacetylase 1 (HDAC1) Inhibition Assay
This protocol describes a fluorescence-based assay for measuring HDAC1 inhibition.
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a protease like trypsin)
-
Test compound (this compound) at various concentrations
-
Fluorometric microplate reader
Procedure:
-
In a 96-well microplate, add HDAC assay buffer, the fluorogenic substrate, and varying concentrations of this compound.
-
Add the HDAC1 enzyme to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for deacetylation of the substrate.
-
Stop the enzymatic reaction and initiate signal generation by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
Measure the fluorescence intensity using an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition at each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing Experimental Workflow and Signaling Context
To further elucidate the experimental process and the broader biological context of this compound's targets, the following diagrams are provided.
Caption: Workflow for determining IC50 values of this compound.
Caption: Converging roles of HDAC1 and MAO-B inhibition in neuroprotection.
References
A Comparative Guide to Hdac1/mao-B-IN-1 and Other Dual HDAC/MAO-B Inhibitors for Neurodegenerative Disease Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Hdac1/mao-B-IN-1 with other emerging dual inhibitors of Histone Deacetylase 1 (HDAC1) and Monoamine Oxidase B (MAO-B). This document synthesizes experimental data to evaluate the performance of these compounds, providing a resource for selecting appropriate tools for neurodegenerative disease research, particularly Alzheimer's disease.
This compound has emerged as a potent and selective dual inhibitor with the potential for therapeutic application in Alzheimer's disease.[1][2] This compound, also referred to as compound 1f in foundational studies, is a hybrid molecule combining pharmacophores of N-propargylamine, known for MAO-B inhibition, and hydroxamic acid, a classic zinc-binding group for HDAC inhibition.[1][2] Its significance lies in its ability to simultaneously address two key pathological mechanisms implicated in neurodegeneration: aberrant epigenetic regulation and oxidative stress.
Performance Comparison of Dual HDAC1/MAO-B Inhibitors
The following table summarizes the in vitro inhibitory activities of this compound and a related compound from the same study, providing a snapshot of their potency and selectivity.
| Compound | hHDAC1 IC50 (nM) | hMAO-B IC50 (nM) | hMAO-A IC50 (nM) | MAO-B Selectivity Index (SI) vs. MAO-A | Reference |
| This compound (1f) | 21.4 | 99.0 | 9923.0 | 100.2 | [1][2] |
Note: SI is calculated as IC50 (MAO-A) / IC50 (MAO-B).
This compound demonstrates potent inhibition of HDAC1 and strong, selective inhibition of MAO-B over MAO-A.[1][2] This selectivity is a critical feature, as MAO-A inhibition is associated with a higher risk of side effects, such as the "cheese effect" (hypertensive crisis).
In preclinical studies, this compound has shown promising results. It has been demonstrated to penetrate the blood-brain barrier (BBB) and ameliorate cognitive dysfunction in a mouse model of Alzheimer's disease.[1][2] Furthermore, it has exhibited neuroprotective effects by reversing Aβ1-42-induced damage and reducing the production of reactive oxygen species (ROS) in PC12 cells.[1][2]
While the available data for direct competitors targeting both HDAC1 and MAO-B is limited, a study on dual inhibitors for glioma has explored compounds targeting MAO-A and HDACs. One such compound, compound 15 from this study, showcases a different selectivity profile, highlighting the tunability of these dual-inhibitor scaffolds for different therapeutic applications.
| Compound | hMAO-A IC50 (µM) | hHDACs (various isoforms) | Disease Target | Reference |
| Compound 15 (glioma study) | <0.0001 - 0.03 | Nanomolar to micromolar range | Glioma |
This comparison underscores the importance of the specific MAO isoform targeted, with this compound being tailored for neurodegenerative diseases where MAO-B is the primary target, and other compounds being developed for different contexts like cancer.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental evaluation of these dual inhibitors, the following diagrams illustrate the targeted signaling pathway and a general workflow for inhibitor testing.
Caption: Targeted signaling pathways of dual HDAC1/MAO-B inhibitors.
Caption: General experimental workflow for evaluating dual HDAC/MAO-B inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and similar inhibitors.
In Vitro HDAC1 Inhibition Assay
This assay is designed to measure the enzymatic activity of HDAC1 and the inhibitory potential of test compounds. A common method is a two-step fluorometric assay.
Materials:
-
Recombinant human HDAC1 enzyme
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC inhibitor standard (e.g., Trichostatin A)
-
Developer solution (e.g., containing a protease like trypsin)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in HDAC assay buffer.
-
In a 96-well plate, add the HDAC1 enzyme to each well, followed by the test compound or vehicle control.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore (AMC).
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the data using a suitable software.
In Vitro MAO-B Inhibition Assay
This assay measures the activity of MAO-B and the inhibitory effects of test compounds. A common method is the kynuramine oxidation assay.
Materials:
-
Recombinant human MAO-B and MAO-A enzymes
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Kynuramine dihydrochloride (substrate)
-
MAO-B inhibitor standard (e.g., Selegiline)
-
MAO-A inhibitor standard (e.g., Clorgyline)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the MAO-B or MAO-A enzyme to the respective wells.
-
Add the test compound or vehicle control and pre-incubate at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the kynuramine substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
The product of the reaction, 4-hydroxyquinoline, is fluorescent. Measure the fluorescence intensity directly in the plate reader at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/380 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values for both MAO-A and MAO-B to assess potency and selectivity.
Conclusion
This compound stands out as a promising dual inhibitor with a well-defined in vitro profile, demonstrating potent and selective inhibition of HDAC1 and MAO-B. Its demonstrated neuroprotective effects and ability to cross the blood-brain barrier in preclinical models make it a valuable tool for Alzheimer's disease research. While the landscape of direct dual HDAC1/MAO-B inhibitors is still emerging, the comparative data presented here, alongside detailed experimental protocols, provides a solid foundation for researchers to contextualize the performance of this compound and guide the selection of appropriate chemical probes for their studies in neurodegeneration. Further research into the structure-activity relationships of this class of compounds will be crucial for the development of even more potent and selective therapeutic candidates.
References
A Comparative Guide to MAO-B Inhibition: Hdac1/mao-B-IN-1 versus Selegiline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two monoamine oxidase B (MAO-B) inhibitors: the novel dual inhibitor Hdac1/mao-B-IN-1 and the established drug selegiline. This comparison is based on available experimental data to inform research and development in neurodegenerative diseases.
At a Glance: Key Quantitative Data
The following table summarizes the in vitro inhibitory activities of this compound and selegiline. It is important to note that the IC50 values for selegiline can vary between studies due to different experimental conditions. A direct, head-to-head comparison under identical assay conditions was not available in the reviewed literature.
| Compound | Target | IC50 Value | Selectivity (MAO-B vs. MAO-A) |
| This compound | MAO-B | 99.0 nM | ~100-fold |
| HDAC1 | 21.4 nM | ||
| MAO-A | 9923.0 nM | ||
| Selegiline | MAO-B | 11.25 nM - 51 nM | High (Varies with concentration) |
| MAO-A | >10,000 nM (at low concentrations) |
Mechanism of Action and Signaling Pathways
Both this compound and selegiline exert their effects through the inhibition of MAO-B, a key enzyme in the degradation of dopamine. However, their mechanisms diverge due to the dual-target nature of this compound.
Selegiline: As a selective and irreversible inhibitor of MAO-B, selegiline's primary mechanism involves increasing the synaptic concentration of dopamine in the brain.[1][2][3] By blocking MAO-B, it prevents the breakdown of dopamine, thereby enhancing dopaminergic neurotransmission.[1][2][3] Emerging evidence also suggests a potential interaction with the Trace Amine-Associated Receptor 1 (TAAR1), which may further modulate dopamine release.[1][4][5]
This compound: This compound exhibits a dual mechanism of action by inhibiting both MAO-B and Histone Deacetylase 1 (HDAC1). The inhibition of MAO-B follows a similar pathway to selegiline, leading to elevated dopamine levels. Concurrently, the inhibition of HDAC1 is believed to confer neuroprotective effects by altering gene expression. HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDAC1, this compound may promote the expression of genes involved in neuronal survival and plasticity.
Below are diagrams illustrating the proposed signaling pathways for each compound.
Caption: Signaling pathway of Selegiline.
Caption: Dual signaling pathway of this compound.
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate the replication and comparison of these findings.
In Vitro MAO-B Inhibition Assay (Kynuramine Method)
This fluorometric assay determines the inhibitory potential of a compound against MAO-B by measuring the formation of 4-hydroxyquinoline from the substrate kynuramine.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine (substrate)
-
Test compounds (this compound or selegiline) dissolved in DMSO
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
2N NaOH (to stop the reaction)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the assay buffer, diluted test compound, and recombinant human MAO-B enzyme.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the kynuramine substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 2N NaOH.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.
-
Calculate the percent inhibition for each compound concentration relative to a control without inhibitor and determine the IC50 value.
Caption: Workflow for the in vitro MAO-B inhibition assay.
In Vitro Neuroprotection Assay (SH-SY5Y Cell Model)
This cell-based assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death, commonly triggered by the neurotoxin 6-hydroxydopamine (6-OHDA).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin-streptomycin
-
6-hydroxydopamine (6-OHDA)
-
Test compounds (this compound or selegiline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1-2 hours).
-
Induce neurotoxicity by adding a predetermined concentration of 6-OHDA to the wells (except for the control wells).
-
Incubate the cells for 24-48 hours.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a wavelength of ~570 nm using a plate reader.
-
Calculate the percentage of cell viability compared to the untreated control and the 6-OHDA-treated group to determine the neuroprotective effect of the compound.
References
A Comparative Guide to HDAC Inhibition: Hdac1/mao-B-IN-1 vs. Vorinostat
In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases, from cancer to neurodegenerative disorders. This guide provides a detailed, data-driven comparison of two notable HDAC inhibitors: Hdac1/mao-B-IN-1, a selective dual inhibitor, and Vorinostat (SAHA), a pan-HDAC inhibitor. This objective analysis is intended for researchers, scientists, and drug development professionals to inform experimental design and therapeutic strategy.
At a Glance: Key Differences
| Feature | This compound | Vorinostat (SAHA) |
| Target(s) | HDAC1 and Monoamine Oxidase B (MAO-B) | Pan-HDAC inhibitor (Class I and II) |
| Primary Therapeutic Area | Investigational for Alzheimer's Disease | FDA-approved for Cutaneous T-Cell Lymphoma; Investigated in various cancers |
| Mechanism of Action | Selective dual inhibition | Broad inhibition of HDAC enzymes |
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Vorinostat, focusing on their inhibitory activity and effects on cell viability.
Table 1: Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) | Reference |
| This compound | hHDAC1 | 21.4 | [1] |
| hMAO-B | 99.0 | [1] | |
| hMAO-A | 9923.0 | [1] | |
| Vorinostat (SAHA) | HDAC1 | 10 | [2] |
| HDAC2 | ~10 | [3] | |
| HDAC3 | 20 | [2] | |
| HDAC6 | <86 |
Note: IC50 values can vary depending on the assay conditions.
Table 2: In Vitro Cell Viability
| Compound | Cell Line | Assay | Effect | Concentration | Reference |
| This compound | PC12 | Cell Viability Assay | Neuroprotective effect against Aβ1-42 induced damage | 50 µM | [1] |
| Vorinostat (SAHA) | A431 (Epidermoid Carcinoma) | - | Reduced cell proliferation | 2 µM | [4] |
| A375 (Melanoma) | Clonogenic Survival | Significantly reduced survival | 2.5 µmol/L | [5] | |
| MeWo (Melanoma) | Clonogenic Survival | Significantly reduced survival | 2.5 µmol/L | [5] | |
| A549 (Lung Cancer) | Clonogenic Survival | Significantly reduced survival | 2.5 µmol/L | [5] | |
| LNCaP (Prostate Cancer) | Trypan Blue Exclusion | Dose-dependent cell death | 2.5-7.5 µM | [2] | |
| PC-3 (Prostate Cancer) | Trypan Blue Exclusion | Growth inhibition | 2.5-7.5 µM | [2] | |
| TSU-Pr1 (Prostate Cancer) | Trypan Blue Exclusion | Growth inhibition | 2.5-7.5 µM | [2] | |
| MCF-7 (Breast Cancer) | - | IC50 of 0.75 µM | 0.75 µM | [2] | |
| SW-982 (Synovial Sarcoma) | MTS Assay | IC50 of 8.6 µM | 8.6 µM | [6] | |
| SW-1353 (Chondrosarcoma) | MTS Assay | IC50 of 2.0 µM | 2.0 µM | [6] |
Mechanism of Action and Signaling Pathways
This compound acts as a dual inhibitor, targeting both HDAC1 and MAO-B.[7] The inhibition of HDAC1 is expected to increase histone acetylation, leading to a more open chromatin structure and the transcription of genes involved in neuronal protection and cognitive function. Its inhibition of MAO-B, an enzyme that degrades dopamine and is implicated in oxidative stress in the brain, further suggests a neuroprotective mechanism.[1] This dual action makes it a promising candidate for neurodegenerative diseases like Alzheimer's.[1] In PC12 cells, it has been shown to reduce the production of reactive oxygen species (ROS).[7]
Caption: this compound signaling pathway.
Vorinostat , in contrast, is a pan-HDAC inhibitor, targeting a broader range of HDAC enzymes, primarily in Class I and II.[4] This broad activity leads to widespread changes in gene expression, affecting multiple signaling pathways crucial for cancer cell survival and proliferation.[8] In various cancer models, Vorinostat has been shown to induce cell cycle arrest, apoptosis, and inhibit tumor growth.[4][9] Key signaling pathways affected by Vorinostat include the mTOR, AKT-ERK, T-cell receptor, MAPK, and JAK-STAT pathways.[4][10][11]
Caption: Vorinostat signaling pathways.
In Vivo Experimental Data
This compound has demonstrated promising in vivo activity in mouse models relevant to Alzheimer's disease. When administered intragastrically at 20 mg/kg, it showed favorable blood-brain barrier (BBB) permeability.[7] Furthermore, intraperitoneal administration of 15 mg/kg for 15 consecutive days led to improvements in the learning and memory abilities of ICR mice.[7]
Vorinostat has been extensively studied in various in vivo cancer models. For instance, in a human xenograft murine model of epidermoid squamous cell carcinoma, intraperitoneal treatment with 100 mg/kg body weight of Vorinostat reduced tumor growth.[4] Histological analysis of these tumors revealed features of well-differentiation and large necrotic areas.[4] Vorinostat has also shown efficacy in inhibiting tumor growth in models of prostate cancer, leukemia, breast cancer, glioma, and lung cancer.[9] In combination with other chemotherapeutic agents like paclitaxel, its efficacy has been evaluated in ovarian cancer models, although the outcomes were found to be cell line dependent.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate HDAC inhibitors like this compound and Vorinostat.
HDAC Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDACs.
Principle: A fluorogenic substrate containing an acetylated lysine is incubated with the HDAC enzyme. Deacetylation of the substrate by HDACs allows a developer enzyme to cleave the substrate, releasing a fluorophore. The resulting fluorescence is proportional to the HDAC activity.
Protocol:
-
Reagent Preparation: Prepare the HDAC assay buffer, the fluorogenic substrate, the developer, and a stop solution (e.g., Trichostatin A).
-
Reaction Setup: In a 96-well microplate, add the HDAC assay buffer, the test compound (this compound or Vorinostat) at various concentrations, and the purified HDAC enzyme or cell lysate.
-
Initiation: Add the fluorogenic substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination and Development: Add the stop solution followed by the developer to each well.
-
Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[13]
Caption: HDAC Activity Assay Workflow.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the HDAC inhibitor for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
Caption: MTT Assay Workflow.
Western Blot for Histone Acetylation
This technique is used to detect the levels of acetylated histones in cells treated with HDAC inhibitors.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for acetylated histones.
Protocol:
-
Cell Lysis and Protein Extraction: Treat cells with the HDAC inhibitor. Lyse the cells and extract the histone proteins, often using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the extracts using a method like the Bradford assay.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]
-
Blocking: Block the membrane with a solution like 5% BSA or non-fat milk to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[15]
Caption: Western Blot Workflow.
Conclusion
This compound and Vorinostat represent two distinct strategies for HDAC inhibition. This compound offers a targeted approach with its dual inhibitory action on HDAC1 and MAO-B, showing promise for neurodegenerative diseases where these two targets are implicated. Its selectivity may offer a more favorable side-effect profile for chronic conditions. Vorinostat, as a pan-HDAC inhibitor, has a broader and more potent anti-cancer activity due to its ability to modulate multiple HDAC-regulated pathways. This broad activity, however, may also contribute to a wider range of side effects.
The choice between a selective and a pan-HDAC inhibitor will ultimately depend on the specific therapeutic application and the desired biological outcome. The experimental data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the design of future studies and the development of novel therapeutic interventions targeting the epigenome.
References
- 1. HDAC1/MAO-B dual inhibitors against Alzheimer's disease: Design, synthesis and biological evaluation of N-propargylamine-hydroxamic acid/o-aminobenzamide hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. altretamine.com [altretamine.com]
- 4. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 9. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 11. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo histone deacetylase inhibitor therapy with vorinostat and paclitaxel in ovarian cancer models: does timing matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histone western blot protocol | Abcam [abcam.com]
Dual HDAC1 and MAO-B Inhibition: A Promising Multi-Target Strategy for Alzheimer's Disease
A comparative analysis of a novel dual inhibitor, "Hybrid If," against single-target therapeutic approaches reveals a potential paradigm shift in Alzheimer's disease drug development. By simultaneously targeting two key pathological pathways, this multi-target ligand demonstrates significant neuroprotective, antioxidant, and cognitive-enhancing effects in preclinical models.
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by a complex interplay of pathological events, including epigenetic dysregulation and oxidative stress. Histone deacetylase 1 (HDAC1) and monoamine oxidase B (MAO-B) have emerged as critical players in AD pathogenesis. Elevated HDAC1 levels are associated with repressed transcription of genes essential for synaptic plasticity and memory, while increased MAO-B activity contributes to the production of neurotoxic reactive oxygen species (ROS) and the depletion of key neurotransmitters. The limitations of single-target drugs have spurred the development of multi-target-directed ligands, with dual HDAC1 and MAO-B inhibitors showing particular promise.
This guide provides a comparative overview of a novel dual HDAC1/MAO-B inhibitor, designated as "Hybrid If" (also known as HDAC1/MAO-B-IN-1), and contextualizes its performance against established single-target inhibitors.
Performance Comparison: Dual vs. Single-Target Inhibition
While direct head-to-head comparative studies of "Hybrid If" with single-target inhibitors in the same experimental settings are not yet available in the published literature, a comparison of its preclinical data with the known effects of selective HDAC and MAO-B inhibitors provides valuable insights into the potential advantages of the dual-inhibition strategy.
Table 1: In Vitro Performance Comparison
| Parameter | Dual Inhibitor: Hybrid If | Selective HDAC Inhibitor (e.g., SAHA) | Selective MAO-B Inhibitor (e.g., Selegiline) |
| Target(s) | HDAC1 and MAO-B | HDACs (pan-inhibitor) | MAO-B |
| HDAC1 Inhibition (IC50) | 21.4 nM[1] | Potent (low nM range) | No significant activity |
| MAO-B Inhibition (IC50) | 99.0 nM[1] | No significant activity | Potent (low nM range) |
| Neuroprotection (vs. Aβ insult) | Significant reversal of Aβ1-42-induced PC12 cell damage[1] | Reported neuroprotective effects in various models | Reported neuroprotective effects |
| Antioxidant Activity (ROS reduction) | Decreased intracellular ROS production in PC12 cells[1] | Indirect antioxidant effects through gene expression changes | Direct reduction of ROS by inhibiting MAO-B activity |
Table 2: In Vivo Performance Comparison (Rodent Models)
| Parameter | Dual Inhibitor: Hybrid If | Selective HDAC Inhibitor (e.g., SAHA) | Selective MAO-B Inhibitor (e.g., Selegiline) |
| Blood-Brain Barrier (BBB) Penetration | Readily penetrates the BBB and accumulates in brain tissue[1] | Variable, some inhibitors have good BBB penetration | Good BBB penetration |
| Cognitive Improvement (Morris Water Maze) | Markedly ameliorated cognitive dysfunction in an ICR mouse model[1] | Shown to improve cognitive function in AD models | Shown to improve cognitive function in various models |
The data for "Hybrid If" demonstrates a potent and balanced inhibition of both HDAC1 and MAO-B.[1] Its ability to exert neuroprotective effects, reduce oxidative stress, and improve cognition in a single molecule highlights the potential for a synergistic or additive therapeutic effect that may not be achievable with single-target agents alone.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental designs discussed, the following diagrams are provided.
Detailed Experimental Protocols
A comprehensive understanding of the experimental data requires insight into the methodologies employed. Below are detailed protocols for the key experiments cited.
Morris Water Maze Test
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (approximately 1.5 meters in diameter) is filled with opaque water. A small escape platform is submerged just below the water's surface in one quadrant of the pool. Visual cues are placed around the room to serve as spatial references for the animals.
-
Acquisition Phase (Training):
-
Mice are placed in the water at various starting positions and are allowed to swim freely to find the hidden platform.
-
If a mouse does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
The mouse is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the surrounding cues.
-
This training is typically conducted over several consecutive days with multiple trials per day.
-
-
Probe Trial (Memory Test):
-
On the final day, the escape platform is removed from the pool.
-
The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded as measures of spatial memory.
-
-
Data Analysis: The escape latency (time to find the platform) and path length during the acquisition phase, and the time spent in the target quadrant during the probe trial are analyzed to assess cognitive function.
Reactive Oxygen Species (ROS) Production Assay in PC12 Cells
This assay measures the levels of intracellular ROS, a key indicator of oxidative stress.
-
Cell Culture and Treatment:
-
PC12 cells are cultured in appropriate media and seeded in multi-well plates.
-
The cells are pre-treated with the dual inhibitor or a vehicle control for a specified period.
-
Oxidative stress is then induced by exposing the cells to a toxic stimulus, such as amyloid-beta (Aβ1-42).
-
-
Staining with a Fluorescent Probe:
-
The cells are incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
-
Fluorescence Measurement:
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.
-
The intensity of the fluorescence is directly proportional to the amount of intracellular ROS.
-
-
Data Analysis: The fluorescence intensity of the inhibitor-treated cells is compared to that of the vehicle-treated control cells to determine the effect of the inhibitor on ROS production.
In Vivo Blood-Brain Barrier (BBB) Penetration Assay
This assay determines the ability of a compound to cross the BBB and enter the central nervous system.
-
Compound Administration:
-
The dual inhibitor is administered to the animal model (e.g., mice) via a systemic route, such as intraperitoneal (i.p.) or oral gavage.
-
-
Sample Collection:
-
At specific time points after administration, blood and brain tissue samples are collected.
-
-
Compound Quantification:
-
The concentration of the dual inhibitor in the plasma (from the blood sample) and the brain homogenate (from the brain tissue) is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The brain-to-plasma concentration ratio (Cbrain/Cplasma) is calculated to assess the extent of BBB penetration. A higher ratio indicates better penetration into the brain.
-
Conclusion
The development of dual HDAC1 and MAO-B inhibitors represents a highly promising and rational approach to Alzheimer's disease therapy. The preclinical data for "Hybrid If" showcases the potential of this multi-target strategy to address both the epigenetic and oxidative stress components of the disease. While further studies involving direct comparisons with single-target inhibitors are necessary to fully elucidate the synergistic advantages, the current evidence strongly supports the continued investigation of dual HDAC1/MAO-B inhibitors as a novel and potentially more effective treatment modality for Alzheimer's disease. This approach offers the prospect of a more holistic therapeutic intervention, moving beyond symptomatic relief towards a disease-modifying strategy.
References
A Researcher's Guide to Hdac1/MAO-B-IN-1: Target Engagement and Validation
In the landscape of multi-target drug discovery, the dual inhibition of Histone Deacetylase 1 (HDAC1) and Monoamine Oxidase B (MAO-B) has emerged as a promising strategy for tackling complex diseases like Alzheimer's and certain cancers. This guide provides a comprehensive comparison of Hdac1/MAO-B-IN-1 , a potent dual inhibitor, with other relevant compounds. We delve into the critical target engagement and validation assays, offering detailed experimental protocols and data-driven insights to aid researchers in their investigations.
Comparative Analysis of Inhibitor Potency
This compound, also identified as "Hybrid If", demonstrates significant potency and selectivity for both its targets.[1][2][3] The following table summarizes its in vitro inhibitory activity against HDAC1 and MAO-B, alongside a comparison with other known inhibitors. This comparative data highlights the unique profile of this compound as a dual-acting agent.
| Compound | Target(s) | IC50 (HDAC1) | IC50 (MAO-B) | IC50 (MAO-A) | Selectivity Index (MAO-B/MAO-A) | Reference |
| This compound (Hybrid If) | HDAC1, MAO-B | 21.4 nM | 99.0 nM | 9923.0 nM | 100.2 | [1][2][3] |
| Selegiline | MAO-B | - | ~10 nM (irreversible) | >10,000 nM | >1000 | [4] |
| Rasagiline | MAO-B | - | ~5 nM (irreversible) | >1,000 nM | >200 | [4] |
| Safinamide | MAO-B | - | ~98 nM (reversible) | >5,000 nM | >50 | [4] |
| Entinostat (MS-275) | HDAC1, HDAC3 | 200 nM | - | - | - | |
| Mocetinostat | Class I HDACs | 170 nM (HDAC1) | - | - | - | [5] |
Target Engagement and Validation Assays
Confirming that a compound interacts with its intended target within a cellular context is a cornerstone of drug development. A variety of assays are employed to validate the engagement of this compound and other inhibitors with their respective targets.
HDAC1 Target Engagement Assays
Several advanced techniques are available to confirm the direct binding of inhibitors to HDAC1 in living cells. These methods offer a more physiologically relevant understanding of target engagement compared to traditional biochemical assays.[6][7]
-
NanoBRET™ Target Engagement Assay: This technology measures the binding of a compound to a target protein in live cells by detecting the energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein.[6][8]
-
Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature. This shift in thermal stability is then quantified to confirm target engagement. The SplitLuc CETSA is a high-throughput adaptation of this method.[6][7]
MAO-B Target Engagement and Activity Assays
For MAO-B, target engagement is typically validated by measuring the enzyme's activity in the presence of the inhibitor.
-
MAO-B Enzymatic Activity Assay: This assay directly measures the catalytic activity of MAO-B. A common method involves using a substrate that, when oxidized by MAO-B, produces a fluorescent or luminescent signal. The reduction in signal in the presence of an inhibitor is proportional to its potency.
Cellular Validation Assays
Beyond direct target binding, it is crucial to assess the functional consequences of inhibitor treatment in cellular models.
-
Reactive Oxygen Species (ROS) Production Assay: Given MAO-B's role in generating ROS, measuring intracellular ROS levels in response to inhibitor treatment is a key validation step. This compound has been shown to decrease the production of intracellular ROS in PC12 cells.[1][2][9]
-
Neuroprotection Assays: In the context of neurodegenerative diseases, the ability of an inhibitor to protect neuronal cells from insults is a critical measure of its potential therapeutic efficacy. This compound has demonstrated significant neuroprotective effects by reversing Aβ1-42-induced damage in PC12 cells.[1]
-
Histone Acetylation Assays: For HDAC inhibitors, a primary downstream effect is the increase in histone acetylation. Western blotting for acetylated histones (e.g., acetyl-H3, acetyl-H4) is a standard method to confirm the biological activity of these compounds.[5]
Experimental Protocols
NanoBRET™ HDAC1 Target Engagement Assay Protocol
This protocol is a generalized procedure and may require optimization for specific cell lines and equipment.
-
Cell Preparation:
-
Transfect cells with a vector expressing an HDAC1-NanoLuc® fusion protein.
-
Seed the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Execution:
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
Add the NanoBRET™ tracer and the test compound to the cells.
-
Incubate for 2 hours at 37°C.
-
Add the NanoBRET™ substrate and read the luminescence at two wavelengths (donor and acceptor) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
MAO-B Enzymatic Activity Assay Protocol
This protocol outlines a common fluorescence-based assay.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a solution of recombinant human MAO-B enzyme.
-
Prepare a solution of a suitable substrate (e.g., kynuramine) and a detection reagent (e.g., horseradish peroxidase and Amplex Red).
-
-
Assay Execution:
-
Add the test compound (e.g., this compound) at various concentrations to a 96-well plate.
-
Add the MAO-B enzyme and incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate/detection reagent mixture.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Measure the fluorescence using a plate reader (e.g., excitation 530-560 nm, emission ~590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
To visualize the interplay of HDAC1 and MAO-B and the experimental approaches to their study, the following diagrams are provided.
Caption: Dual inhibition of HDAC1 and MAO-B by this compound.
Caption: A stepwise workflow for the validation of dual inhibitors.
This guide provides a foundational understanding of this compound and the methodologies required to assess its target engagement and efficacy. For researchers entering this exciting field, these protocols and comparative data serve as a valuable resource to accelerate their discovery efforts.
References
- 1. physiciansweekly.com [physiciansweekly.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HDAC1/MAO-B dual inhibitors against Alzheimer's disease: Design, synthesis and biological evaluation of N-propargylamine-hydroxamic acid/o-aminobenzamide hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | TargetMol [targetmol.com]
Unveiling the Selectivity of Hdac1/mao-B-IN-1: A Comparative Guide for Researchers
A detailed analysis of the cross-reactivity profile of the dual HDAC1 and MAO-B inhibitor, Hdac1/mao-B-IN-1, is crucial for its application in neurodegenerative disease research and drug development. This guide provides a comprehensive comparison of its inhibitory activity against various histone deacetylase (HDAC) isoforms, supported by experimental data and detailed protocols. Furthermore, we present key signaling pathways influenced by HDAC1 to provide a broader context for its therapeutic potential.
Performance Comparison: this compound vs. Other HDAC Isoforms
This compound has been identified as a potent inhibitor of both histone deacetylase 1 (HDAC1) and monoamine oxidase B (MAO-B), with promising implications for the treatment of Alzheimer's disease. A critical aspect of its preclinical evaluation is its selectivity profile against other HDAC isoforms, as off-target effects can lead to unwanted side effects.
| Target Enzyme | This compound IC50 (nM) |
| HDAC1 | 21.4 |
| MAO-B | 99.0 |
| MAO-A | 9923.0 |
This data highlights the selectivity of this compound for HDAC1 over MAO-A, and its dual inhibitory action on HDAC1 and MAO-B.
To provide a broader perspective on HDAC inhibitor selectivity, the following table compares the activity of other well-characterized HDAC inhibitors against various isoforms. This comparative data is essential for researchers to select the most appropriate tool compound for their specific research needs.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (µM) | HDAC5 (µM) | HDAC6 (nM) | HDAC7 (µM) | HDAC8 (nM) | HDAC9 (µM) | HDAC10 (nM) | HDAC11 (µM) |
| Vorinostat (SAHA) | 2 | 3 | 8 | 0.8 | 0.9 | 10 | 1.2 | 110 | 1.5 | 30 | 1.8 |
| Entinostat (MS-275) | 130 | 170 | 200 | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| Mocetinostat (MGCD0103) | 90 | 160 | 460 | 1.1 | 0.9 | >10 | >10 | >10 | >10 | >10 | >10 |
| Romidepsin (FK228) | 1.1 | 1.7 | 5.3 | 0.02 | 0.02 | 1.2 | 0.03 | 1.8 | 0.02 | 1.5 | 0.04 |
Note: This table presents a selection of HDAC inhibitors and their reported IC50 values from various sources. The exact values may vary depending on the assay conditions.
Experimental Protocols
The determination of inhibitor potency (IC50) against different HDAC isoforms is typically performed using in vitro biochemical assays. A common method is the fluorescence-based assay, which measures the enzymatic activity of HDACs on a fluorogenic substrate.
Fluorescence-Based HDAC Inhibition Assay Protocol
This protocol outlines the general steps for determining the IC50 values of a test compound against a panel of recombinant human HDAC isoforms.
Materials:
-
Recombinant human HDAC isoforms (HDAC1, HDAC2, HDAC3, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer containing a broad-spectrum HDAC inhibitor like Trichostatin A to stop the reaction)
-
Test compound (this compound or other inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Enzyme Reaction: Add the recombinant HDAC enzyme to the wells of a 96-well plate containing assay buffer.
-
Inhibitor Addition: Add the diluted test compound or DMSO (vehicle control) to the respective wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Signal Development: Stop the reaction by adding the developer solution. The developer will cleave the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Experimental Workflows
To visualize the biological context of HDAC1 inhibition, the following diagrams illustrate key signaling pathways and a typical experimental workflow for inhibitor screening.
Caption: Role of HDAC1 in Transcriptional Regulation.
Caption: Implication of HDAC1 in Neurodegeneration.
Caption: Workflow for HDAC Inhibitor Screening.
Unveiling the Profile of Hdac1/mao-B-IN-1: A Dual Inhibitor with Neuroprotective Potential
While specific synergistic interactions of the dual inhibitor Hdac1/mao-B-IN-1 with other compounds remain to be elucidated in published research, this guide provides a comprehensive overview of its standalone preclinical data, offering valuable insights for researchers and drug development professionals. The compound, also identified as "hybrid If," has demonstrated notable activity as both a histone deacetylase 1 (HDAC1) and monoamine oxidase B (MAO-B) inhibitor, positioning it as a compound of interest for neurodegenerative diseases, particularly Alzheimer's disease.
This compound has shown promise in preclinical studies through its neuroprotective effects, ability to permeate the blood-brain barrier, and positive impact on learning and memory in animal models.[1] This guide will delve into the available quantitative data, experimental methodologies, and the conceptual signaling pathways associated with its dual inhibitory action.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against its primary targets, HDAC1 and MAO-B, as well as the related MAO-A for selectivity assessment. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Enzyme | IC50 Value (nM) |
| HDAC1 | 21.4 |
| MAO-B | 99.0 |
| MAO-A | 9923.0 |
Table 1: IC50 values of this compound against target enzymes, demonstrating potent inhibition of HDAC1 and MAO-B with high selectivity over MAO-A.[1][2]
Conceptual Signaling Pathway and Mechanism
This compound's therapeutic potential stems from its dual-action mechanism. By inhibiting HDAC1, it can modulate gene expression, leading to neuroprotective effects. Simultaneously, its inhibition of MAO-B can reduce oxidative stress and the breakdown of neurotransmitters, both of which are implicated in the pathology of neurodegenerative diseases.
Caption: Conceptual mechanism of this compound.
Experimental Protocols
The preclinical evaluation of this compound has involved several key in vitro and in vivo experiments to characterize its neuroprotective and cognitive-enhancing effects.
In Vitro Neuroprotection and ROS Production Assay in PC12 Cells:
-
Cell Line: PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are commonly used in neuroscience research.
-
Treatment: Cells are treated with this compound at a concentration of 50 µM for 24 hours.[1][2]
-
Cell Viability Assay: To assess neuroprotective effects, a cell viability assay (e.g., MTT assay) is performed. This measures the metabolic activity of the cells, which is indicative of cell viability.
-
Reactive Oxygen Species (ROS) Production Assay: Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCF-DA). A reduction in fluorescence intensity in treated cells compared to controls indicates an inhibitory effect on ROS production.[2]
Caption: In vitro experimental workflow for this compound.
In Vivo Cognitive Enhancement in ICR Mice (Morris Water Maze):
-
Animal Model: ICR mice are used to assess the effects of the compound on learning and memory.
-
Administration: this compound is administered intraperitoneally (i.p.) at a dose of 15 mg/kg.[1]
-
Morris Water Maze Task: This is a widely used behavioral test to study spatial learning and memory. Mice are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal visual cues.
-
Parameters Measured: Key parameters recorded include escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial (when the platform is removed). An improvement in these parameters in the treated group compared to the control group suggests cognitive enhancement.
Caption: In vivo experimental workflow for this compound.
Future Directions and the Quest for Synergy
While the current body of research focuses on the individual capabilities of this compound, the broader field of neurodegenerative disease treatment is increasingly looking towards combination therapies. The mechanisms of action of HDAC and MAO-B inhibitors suggest potential for synergistic effects with other classes of drugs. For instance, combining an HDAC inhibitor with agents that target other pathological hallmarks of Alzheimer's disease, such as amyloid-beta or tau pathology, could offer a multi-faceted therapeutic approach. Future research should explore these potential synergies to unlock the full therapeutic potential of compounds like this compound. Such studies would be crucial in determining if combination therapies can offer enhanced efficacy, reduced side effects, and a more comprehensive treatment strategy for complex neurodegenerative disorders.
References
Safety Operating Guide
Proper Disposal of Hdac1/mao-B-IN-1: A Step-by-Step Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the dual histone deacetylase (HDAC) and monoamine oxidase B (MAO-B) inhibitor, Hdac1/mao-B-IN-1, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a potent bioactive small molecule, careful consideration of its handling and disposal is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide outlines the necessary procedures based on general principles for the safe disposal of research-grade chemical compounds.
Researchers, scientists, and drug development professionals must adhere to their institution's and local regulations for hazardous waste management. The following procedures provide a framework for the safe handling and disposal of this compound in solid (powder) form and in solutions.
I. Risk Assessment and Personal Protective Equipment (PPE)
Before handling this compound, a thorough risk assessment should be conducted. Due to its biological activity as an HDAC and MAO-B inhibitor, it should be treated as a potentially hazardous compound.
Table 1: Required Personal Protective Equipment (PPE)
| Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | A fume hood should be used when handling the powder or preparing solutions. |
II. Disposal of Solid this compound
Unused or waste this compound in its solid powder form must be disposed of as hazardous chemical waste.
Experimental Protocol: Solid Waste Disposal
-
Containerization: Place the original vial or a securely sealed container with the solid this compound into a larger, labeled hazardous waste container.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), the quantity, and the date.
-
Storage: Store the waste container in a designated, secure area for hazardous waste collection, away from incompatible materials.
-
Collection: Arrange for collection by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
III. Disposal of this compound Solutions
Solutions containing this compound, including unused experimental solutions and contaminated solvents, must also be treated as hazardous waste.
Experimental Protocol: Liquid Waste Disposal
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated and non-halogenated solvent waste should generally be kept separate.
-
Containerization: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), the solvent(s) and their approximate concentrations, and the date.
-
Storage: Store the liquid waste container in a designated satellite accumulation area, within secondary containment to prevent spills.
-
Collection: Arrange for collection by the institution's EHS department or a licensed hazardous waste disposal contractor.
IV. Decontamination of Labware
Glassware and other lab equipment contaminated with this compound should be decontaminated before reuse or disposal.
Experimental Protocol: Labware Decontamination
-
Initial Rinse: Rinse the contaminated labware with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the compound. Collect this rinse solvent as hazardous liquid waste.
-
Washing: Wash the rinsed labware with an appropriate laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Disposal of Consumables: Any disposable items heavily contaminated with this compound, such as pipette tips and wipes, should be placed in a sealed bag and disposed of as solid hazardous waste.
V. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Table 2: Spill Cleanup Procedures
| Spill Type | Procedure |
| Solid Spill | 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Gently cover the spill with an absorbent material to prevent dust generation. 4. Carefully sweep the material into a designated hazardous waste container. 5. Decontaminate the area with a suitable solvent and then soap and water. |
| Liquid Spill | 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Contain the spill with absorbent pads or materials. 4. Absorb the spilled liquid and place the absorbent material in a sealed hazardous waste container. 5. Decontaminate the area with a suitable solvent and then soap and water. |
Disclaimer: The information provided in this document is based on general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not found. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all applicable local, state, and federal regulations regarding hazardous waste disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
